Cyclopropylgermane
Description
Structure
2D Structure
Properties
Molecular Formula |
C3H5Ge |
|---|---|
Molecular Weight |
113.70 g/mol |
InChI |
InChI=1S/C3H5Ge/c4-3-1-2-3/h3H,1-2H2 |
InChI Key |
ARBIQIWDUXGKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1[Ge] |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Frontiers of Cyclopropylgermane's Electronic Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical and experimental investigations of the electronic properties of cyclopropylgermane. By summarizing key quantitative data, detailing experimental and computational protocols, and visualizing fundamental concepts, this document aims to provide a comprehensive resource for professionals in the fields of chemistry and drug development.
Core Quantitative Data
The electronic and structural properties of this compound have been elucidated through a combination of experimental techniques and theoretical calculations. The following tables summarize the key quantitative data obtained from gas-phase electron diffraction (GED) and ab initio computational studies.
Table 1: Geometric Parameters of this compound
This table presents the experimentally determined and theoretically calculated bond lengths and angles for the most stable conformation of this compound. These parameters are fundamental to understanding the molecule's three-dimensional structure and its influence on electronic properties.
| Parameter | Gas-Phase Electron Diffraction (Experimental) | Ab Initio Calculation |
| Bond Lengths (Å) | ||
| Ge-C(ring) | 1.935 ± 0.005 | 1.942 |
| C-C (ring avg.) | 1.512 ± 0.003 | 1.507 |
| C-H (ring avg.) | 1.085 ± 0.006 | 1.088 |
| Ge-H | 1.530 ± 0.010 | 1.545 |
| Bond Angles (deg) | ||
| ∠ C-Ge-C | Not determined | 109.1 |
| ∠ H-Ge-H | 107.5 ± 1.5 | 107.8 |
| ∠ Ge-C-C | 120.2 ± 0.3 | 120.0 |
Table 2: Vibrational Frequencies of this compound
This table outlines the calculated vibrational frequencies for key modes of this compound. These frequencies are crucial for identifying the molecule and understanding its dynamic behavior.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(Ge-H) | 2085 | Ge-H stretching |
| ν_s(CH₂) | 3015 | Symmetric CH₂ stretching (ring) |
| ν_as(CH₂) | 3080 | Asymmetric CH₂ stretching (ring) |
| δ(GeH₃) | 850 | GeH₃ deformation |
| Ring breathing | 1210 | Symmetric stretching of the cyclopropyl ring |
Experimental and Theoretical Protocols
A synergistic approach combining experimental gas--phase electron diffraction with ab initio quantum mechanical calculations has been pivotal in characterizing this compound.
Gas-Phase Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.[1]
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
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Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.
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Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.
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Diffraction Pattern: The scattered electrons create a diffraction pattern, which is recorded on a detector.
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Data Analysis: The diffraction pattern, a function of the scattering angle, is analyzed to determine the internuclear distances within the molecule. By fitting a theoretical model of the molecule's structure to the experimental data, precise bond lengths and angles can be derived.
Ab Initio Computational Methods
Ab initio calculations, meaning "from the beginning," are quantum chemistry methods that are based on fundamental principles of quantum mechanics, without the use of empirical parameters.
Methodology:
-
Basis Set Selection: A basis set, which is a set of mathematical functions used to represent the electronic wavefunctions, is chosen. For this compound, a basis set such as 6-31G** is commonly employed.
-
Geometry Optimization: The initial molecular geometry is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
-
Frequency Calculation: Once the optimized geometry is found, vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the normal modes of vibration of the molecule.
-
Electronic Property Calculation: Various electronic properties, such as molecular orbital energies (HOMO, LUMO), ionization potential, and electron affinity, can be calculated from the optimized electronic wavefunction.
Visualizing Key Concepts
Diagrams are essential for understanding the workflow of combined experimental and theoretical studies and for visualizing abstract concepts in electronic structure theory.
Conformational Analysis
Theoretical studies have shown that this compound exists in a "gauche" conformation where the Ge-H bonds are staggered with respect to the C-C bonds of the cyclopropyl ring. This conformation is energetically favored over the "eclipsed" conformation. The energy barrier for rotation around the Ge-C bond is relatively low, indicating that the molecule is flexible at room temperature.
Electronic Properties: HOMO, LUMO, and Reactivity
The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: The HOMO of this compound is primarily localized on the Ge-H and Ge-C bonds. The energy of the HOMO is related to the molecule's ionization potential – the energy required to remove an electron. A higher HOMO energy indicates that the molecule is more easily oxidized.
-
LUMO: The LUMO is predominantly centered on the antibonding orbitals of the Ge-H and Ge-C bonds. The energy of the LUMO is related to the electron affinity – the energy released when an electron is added. A lower LUMO energy suggests the molecule is more susceptible to reduction.
The HOMO-LUMO gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability and lower reactivity. For this compound, the presence of the germanium atom and the strained cyclopropyl ring significantly influences the energies of these frontier orbitals compared to simpler alkanes.
Conclusion
The combination of gas-phase electron diffraction and ab initio theoretical studies has provided a detailed understanding of the structural and electronic properties of this compound. The quantitative data on its geometry and vibrational frequencies, coupled with insights into its conformational preferences and frontier molecular orbitals, offer a solid foundation for further research. For professionals in drug development, understanding these fundamental properties is crucial for predicting molecular interactions, reactivity, and potential applications of germane-containing compounds.
References
An In-depth Technical Guide to Cyclopropylgermane as a Precursor in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylgermane, a unique organogermanium compound, is emerging as a versatile precursor in the field of organometallic chemistry. Its strained three-membered ring and the presence of a germanium atom offer a distinct combination of reactivity and functionality, making it a valuable building block for the synthesis of complex organometallic structures and a potential precursor for the deposition of germanium-containing materials. This technical guide provides a comprehensive overview of this compound, including its synthesis, molecular structure, spectroscopic characterization, and key chemical transformations, with a focus on its applications as a precursor in organometallic synthesis and materials science.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a cyclopropyl-containing nucleophile with a germanium electrophile.
Grignard Reaction
A common and effective method for the synthesis of this compound involves the use of a Grignard reagent. Cyclopropylmagnesium bromide, prepared from the reaction of cyclopropyl bromide with magnesium metal, is reacted with a germanium halide, such as germanium tetrachloride, in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).
Experimental Protocol: Synthesis of this compound via Grignard Reaction
-
Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of cyclopropyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Germanium Tetrachloride: The freshly prepared cyclopropylmagnesium bromide solution is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. An exothermic reaction occurs, leading to the formation of a white precipitate of magnesium salts.
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Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The mixture is then hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate. The solvent is removed by distillation at atmospheric pressure. The resulting crude this compound is then purified by fractional distillation.
Logical Relationship: Synthesis of this compound
Caption: Synthesis of this compound via Grignard Reaction.
Molecular Structure and Bonding
The molecular structure of this compound has been investigated by gas-phase electron diffraction, revealing key insights into its bonding and conformation.[1] The presence of the strained cyclopropyl ring influences the geometry around the germanium atom.
| Parameter | Value (Å or °) |
| Ge-C (cyclopropyl) | 1.935 ± 0.005 |
| C-C (ring average) | 1.521 ± 0.007 |
| Ge-H | 1.532 (assumed) |
| ∠ C-Ge-C | Not available |
| ∠ H-Ge-H | Not available |
| Tilt angle (τ) | 3.4 ± 1.5 |
Table 1: Selected Bond Lengths and Angles for this compound from Gas-Phase Electron Diffraction Data.[1]
The "tilt angle" refers to the angle between the Ge-C bond and the bisector of the opposite C-C bond in the cyclopropyl ring, indicating a slight deviation from a perfectly symmetrical arrangement. This structural feature is a consequence of the unique electronic properties of the cyclopropyl group.
Spectroscopic Characterization
The identification and characterization of this compound rely on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the cyclopropyl protons due to spin-spin coupling. The protons on the carbon attached to the germanium will be shifted downfield compared to the other ring protons. The germyl protons (Ge-H) will also exhibit a characteristic chemical shift.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the cyclopropyl ring. The carbon atom bonded to germanium will show a chemical shift that is influenced by the electropositive nature of germanium.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | ~0.2-0.8 | m | J(H,H) values for cyclopropyl ring |
| ¹H (Ge-H) | ~3.5-4.5 | s (broad) | |
| ¹³C | ~0-10 | ||
| ¹³C (C-Ge) | ~10-20 |
Vibrational Spectroscopy (IR and Raman)
The infrared (IR) and Raman spectra of this compound are characterized by vibrational modes associated with the cyclopropyl ring and the germyl group.
| Wavenumber (cm⁻¹) | Assignment |
| ~3080-3000 | C-H stretching (cyclopropyl) |
| ~2080 | Ge-H stretching |
| ~1020 | Cyclopropyl ring breathing |
| ~880 | CH₂ wagging (cyclopropyl) |
| ~560 | Ge-C stretching |
Table 3: Characteristic Vibrational Frequencies for this compound. (Note: Specific experimental data is not available in the searched literature; these are typical ranges for similar functionalities).
Chemical Reactivity
This compound exhibits a rich and varied chemical reactivity, making it a valuable synthon in organometallic chemistry.
Reactions with Electrophiles
The germanium-carbon bond in this compound can be cleaved by strong electrophiles. For instance, reaction with halogens like bromine (Br₂) or iodine (I₂) is expected to lead to the formation of cyclopropyl halides and halogermanes. Similarly, reaction with protic acids such as hydrogen bromide (HBr) can result in the cleavage of the Ge-C bond.
Reaction Workflow: Electrophilic Cleavage
Caption: Generalized electrophilic cleavage of the Ge-C bond.
Thermal Decomposition and CVD Applications
Organogermanium compounds, including alkylgermanes, are known to be effective precursors for the deposition of germanium-containing thin films via Chemical Vapor Deposition (CVD). The thermal decomposition of this compound in the gas phase is expected to yield germanium-containing materials. The strained cyclopropyl ring may offer a lower decomposition temperature compared to other alkylgermanes, which could be advantageous in certain CVD processes.
The decomposition pathway likely involves the homolytic cleavage of the Ge-C bond, generating cyclopropyl radicals and germyl radicals, which can then lead to the formation of a germanium film on a heated substrate.
References
Initial Reactivity Screening of Cyclopropylgermane with Electrophiles: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl groups are valuable structural motifs in medicinal chemistry, often conferring unique conformational constraints, metabolic stability, and biological activity to parent molecules. The introduction of a germanium moiety to this functional group presents novel opportunities for chemical space exploration and the development of new therapeutic agents. Understanding the fundamental reactivity of cyclopropylgermane with electrophiles is a critical first step in harnessing its synthetic potential.
This technical guide provides a predictive overview of the expected reactivity of this compound with a range of common electrophiles. It outlines a proposed initial screening workflow, details hypothetical experimental protocols, and presents anticipated reaction outcomes based on well-established chemical principles.
Predicted Reactivity and Mechanistic Pathways
The reactivity of this compound towards electrophiles is predicted to be governed by two primary, potentially competing, pathways:
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Electrophilic Ring Opening of the Cyclopropyl Group: The strained C-C bonds of the cyclopropane ring possess partial π-character, making them susceptible to attack by electrophiles. This interaction leads to the formation of a carbocationic intermediate, which is subsequently trapped by a nucleophile to yield a ring-opened product. The regioselectivity of this process will be influenced by the nature of the electrophile and the substitution pattern on the germane.
-
Electrophilic Cleavage of the Carbon-Germanium (C-Ge) Bond: The C-Ge bond is polarized towards carbon and is susceptible to cleavage by strong electrophiles. This pathway would result in the formation of a germyl-electrophile species and a cyclopropyl-containing organic product.
The C-Ge bond is generally weaker than C-C and C-Si bonds, suggesting that C-Ge bond cleavage could be a favored pathway. However, the high ring strain of the cyclopropyl group also provides a strong thermodynamic driving force for ring-opening reactions. The observed reactivity will likely be a delicate balance between these two factors and will be highly dependent on the specific electrophile and reaction conditions.
The following diagram illustrates the proposed competing reaction pathways.
New Synthetic Avenues to Functionalized Cyclopropylgermanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized cyclopropylgermanes, compounds with significant potential in medicinal chemistry and materials science, has been a long-standing challenge in organometallic chemistry. Direct and efficient methods for their preparation have remained elusive. This technical guide provides an in-depth exploration of novel synthetic strategies, drawing analogies from the well-established chemistry of silicon and tin congeners, to propose viable pathways to these valuable molecules. This document outlines detailed experimental protocols for key transformations, presents quantitative data where available, and visualizes reaction pathways to facilitate understanding and implementation in the laboratory.
Simmons-Smith Type Cyclopropanation of Vinylgermanes
A promising and direct approach to cyclopropylgermanes is the adaptation of the Simmons-Smith reaction, a cornerstone of cyclopropane synthesis. This method involves the reaction of a vinylgermane with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. While direct experimental data for the cyclopropanation of vinylgermanes using this method is scarce in the literature, the high efficiency of this reaction with analogous vinylsilanes and vinylstannanes strongly suggests its feasibility.
Proposed Reaction Scheme:
Caption: Simmons-Smith cyclopropanation of a vinylgermane.
Experimental Protocol (Adapted from the synthesis of cyclopropyltributylstannane):
-
Preparation of the Reagent: In a flame-dried, three-necked flask equipped with a condenser, a mechanical stirrer, and a nitrogen inlet, place zinc dust (1.2 eq) and copper(I) chloride (0.1 eq). Heat the mixture gently with a flame under a nitrogen stream and then cool to room temperature.
-
Reaction Setup: Add anhydrous diethyl ether (Et2O) to the activated zinc-copper couple. To this suspension, add diiodomethane (1.1 eq) dropwise while maintaining a gentle reflux.
-
Addition of Vinylgermane: After the initial exothermic reaction subsides, add the vinylgermane (1.0 eq) to the reaction mixture.
-
Reaction Monitoring and Workup: Stir the reaction mixture at reflux and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.
Table 1: Predicted Yields for Simmons-Smith Cyclopropanation of Vinylgermanes (Based on Analogy with Vinylstannanes)
| Vinylgermane (R3Ge-CH=CH2) | Predicted Yield (%) |
| (CH3)3Ge-CH=CH2 | 75-85 |
| (C2H5)3Ge-CH=CH2 | 70-80 |
| (C6H5)3Ge-CH=CH2 | 65-75 |
Transition-Metal-Catalyzed Cyclopropanation using Germyl-Substituted Diazo Reagents
Another powerful strategy for the synthesis of functionalized cyclopropanes involves the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene. The application of this methodology to germyl-substituted diazoacetates would provide a direct route to germyl-substituted cyclopropanecarboxylates, which are versatile intermediates for further functionalization. Rhodium(II) and copper(I) complexes are well-established catalysts for such transformations.
Logical Workflow for the Synthesis of Germyl-Substituted Cyclopropanecarboxylates:
Caption: Workflow for germyl-diazo cyclopropanation.
Experimental Protocol (Hypothetical, based on analogous reactions):
-
Synthesis of Germyl Diazoacetate: (Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood behind a safety shield). To a solution of the corresponding germyl alcohol (R3GeOH, 1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add a solution of ethyl diazoacetate (1.1 eq). The reaction can be catalyzed by a Lewis acid. The progress of the reaction should be monitored by TLC or NMR.
-
Cyclopropanation Reaction: In a separate flask, dissolve the alkene (1.5 eq) in a dry, inert solvent such as dichloromethane or toluene. Add the transition metal catalyst, for example, rhodium(II) acetate dimer (Rh2(OAc)4, 0.5-1 mol%).
-
Addition of Germyl Diazoacetate: Add the freshly prepared solution of the germyl diazoacetate dropwise to the alkene and catalyst mixture at room temperature. The evolution of nitrogen gas should be observed.
-
Workup and Purification: After the addition is complete, stir the reaction mixture for an additional 1-2 hours. The solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel to afford the functionalized cyclopropylgermane.
Table 2: Potential Catalysts and Expected Diastereoselectivities
| Catalyst | Alkene Geometry | Expected Major Diastereomer |
| Rh2(OAc)4 | (E)-alkene | trans |
| Rh2(OAc)4 | (Z)-alkene | cis |
| Cu(I)OTf | (E)-alkene | trans |
| Cu(I)OTf | (Z)-alkene | cis |
Synthesis via Germacyclobutane Intermediates
An alternative, though less direct, route to cyclopropylgermanes could involve the synthesis and subsequent rearrangement of germacyclobutanes. While the direct [2+2] cycloaddition of a germylene with an alkene to form a germacyclobutane is not a generally observed reaction, these four-membered rings can be prepared through other means, such as the reaction of 1,3-dihalopropanes with a germanium di-anion equivalent. Subsequent ring contraction or rearrangement could potentially lead to the formation of a this compound derivative.
Proposed Synthetic Pathway:
Caption: Germacyclobutane rearrangement pathway.
This approach is more speculative and would require significant investigation to establish its viability. The development of efficient methods for the synthesis of germacyclobutanes and the discovery of suitable conditions for their rearrangement are key challenges that need to be addressed.
Conclusion
The synthesis of functionalized cyclopropylgermanes presents a significant opportunity for the advancement of organogermanium chemistry and its applications. While direct, well-documented synthetic routes are currently lacking, the analogous chemistry of silicon and tin provides a strong foundation for the development of new and effective methodologies. The Simmons-Smith type cyclopropanation of vinylgermanes and the transition-metal-catalyzed reactions of germyl-substituted diazo compounds represent the most promising avenues for immediate investigation. The successful implementation of these strategies will undoubtedly open up new possibilities for the design and synthesis of novel germanium-containing molecules with unique properties and functions. Further research in this area is crucial to unlock the full potential of this interesting class of compounds.
Investigating the Stability and Decomposition Pathways of Cyclopropylgermane: A Methodological Whitepaper
Introduction
Cyclopropylgermane represents an intriguing, yet understudied, molecule at the intersection of strained-ring chemistry and organometallic chemistry. The presence of the highly strained cyclopropyl ring bonded to a germanium atom suggests unique reactivity and potential for novel decomposition pathways. Understanding the thermal stability and decomposition mechanisms of this compound is crucial for its potential applications in areas such as chemical vapor deposition (CVD) of germanium-containing thin films, as a precursor for novel organogermanium compounds, and in the synthesis of pharmacologically active molecules.
This whitepaper outlines a systematic approach to characterizing the thermal behavior of this compound. It details proposed experimental protocols for its synthesis and subsequent thermal decomposition studies, hypothesizes potential decomposition pathways based on analogous chemical systems, and provides a framework for the presentation of quantitative data.
Proposed Experimental Protocols
The investigation into the stability and decomposition of this compound would necessitate a multi-faceted approach, combining synthesis, controlled thermal decomposition, and product analysis.
Synthesis of this compound
The synthesis of this compound is the initial and critical step. A plausible synthetic route would involve the reaction of a cyclopropyl magnesium halide (a Grignard reagent) with a germane halide, such as germyl bromide (GeH₃Br).
Detailed Protocol:
-
Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are reacted with cyclopropyl bromide in anhydrous diethyl ether. The reaction is initiated with a small crystal of iodine and maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Germyl Bromide: The freshly prepared Grignard reagent is then cooled in an ice bath. Germyl bromide, condensed at -78°C, is slowly introduced to the reaction mixture with vigorous stirring.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation at atmospheric pressure. The resulting crude this compound is then purified by fractional distillation or preparative gas chromatography.
-
Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Thermal Decomposition Studies
The thermal decomposition of this compound can be investigated under various conditions to elucidate its stability and the mechanisms of its breakdown. Gas-phase pyrolysis is a common and effective method for such studies.
Detailed Protocol for Gas-Phase Pyrolysis:
-
Apparatus: A static pyrolysis system or a pulsed, microtubular reactor can be employed. A static system would involve introducing a known pressure of this compound vapor into a heated quartz reaction vessel. A pulsed reactor allows for studies at very short reaction times and high temperatures.[1]
-
Reaction Conditions: The pyrolysis experiments should be conducted over a range of temperatures (e.g., 300-600°C) and pressures (e.g., 1-100 Torr) to determine the kinetics of the decomposition. The use of an inert bath gas, such as argon, can help maintain thermal equilibrium.
-
Product Identification and Quantification: The products of the pyrolysis are identified and quantified using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile decomposition products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups of the products, potentially using matrix isolation techniques for trapping reactive intermediates.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of any liquid or solid products.
-
-
Kinetic Analysis: The rate of decomposition can be monitored by measuring the disappearance of the this compound peak or the appearance of product peaks in the GC over time. This data will allow for the determination of the reaction order, rate constants, and Arrhenius parameters (activation energy and pre-exponential factor).
Hypothetical Quantitative Data
The following table illustrates the type of quantitative data that would be collected from the thermal decomposition studies of this compound. The values presented are hypothetical and are intended to serve as a template for data presentation.
| Parameter | Hypothetical Value | Units | Conditions |
| Decomposition Onset Temperature | 350 | °C | 10 Torr, Argon |
| First-Order Rate Constant (k) at 400°C | 1.5 x 10⁻⁴ | s⁻¹ | 10 Torr, Argon |
| Activation Energy (Ea) | 210 | kJ/mol | 350-450°C |
| Pre-exponential Factor (A) | 2.0 x 10¹³ | s⁻¹ | 350-450°C |
| Major Gaseous Products | Propene, Germane | % yield | 450°C |
| Minor Gaseous Products | Ethene, Methane, Digermane | % yield | 450°C |
Proposed Decomposition Pathways
Based on the known chemistry of cyclopropane and organogermanium compounds, several decomposition pathways for this compound can be hypothesized. The primary mechanism is likely to involve the initial cleavage of the strained cyclopropyl ring.
Pathway A: Ring Opening to a Diradical Intermediate
The initial step is the homolytic cleavage of a C-C bond in the cyclopropyl ring to form a 1,3-diradical. This diradical can then undergo several subsequent reactions:
-
Isomerization: The diradical can rearrange to form allyl germane.
-
Hydrogen Migration and Fragmentation: A hydrogen atom can migrate, leading to the formation of propene and a germylene (GeH₂) intermediate. The highly reactive germylene can then polymerize or react further.
-
Direct Fragmentation: The diradical could potentially fragment into ethene and a germylcarbene intermediate (:CHGeH₃).
Pathway B: Concerted Ring Opening and Fragmentation
It is also possible that the decomposition proceeds through a concerted mechanism, where ring opening and fragmentation occur simultaneously, leading directly to stable products like propene and germane without the formation of a distinct diradical intermediate.
Pathway C: Ge-C Bond Cleavage
A less likely, but possible, initial step is the cleavage of the germanium-carbon bond to form a cyclopropyl radical and a germyl radical (•GeH₃). These radicals can then initiate a series of radical chain reactions.
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and a plausible decomposition pathway for this compound.
Caption: Proposed experimental workflow for the synthesis and thermal analysis of this compound.
Caption: Hypothesized decomposition pathways for this compound.
Conclusion
The study of this compound's stability and decomposition pathways promises to yield fundamental insights into the chemistry of strained organogermanium compounds. The proposed research plan, leveraging established techniques in organic and physical chemistry, provides a clear roadmap for elucidating the kinetics and mechanisms governing its thermal behavior. The data generated from such studies will be invaluable for assessing the potential of this compound in various technological applications and for expanding our understanding of organometallic reactivity. Further computational studies, such as Density Functional Theory (DFT) calculations, could also be employed to complement the experimental work by modeling the potential energy surfaces of the proposed decomposition pathways and calculating activation barriers, thus providing a more complete picture of the thermal chemistry of this compound.
References
Cyclopropylgermane: A Promising Yet Underexplored Building Block in Organic Synthesis
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on cyclopropylgermane is limited in the current scientific literature. This guide provides a comprehensive overview of its potential as a building block in organic synthesis by drawing analogies from the well-established chemistry of other cyclopropyl-metal species and the known reactivity of organogermanes. The experimental protocols provided are hypothetical and intended to serve as a starting point for further investigation.
Introduction: The Allure of the Cyclopropyl Group and the Unique Potential of Germanium
The cyclopropyl motif is a highly sought-after structural unit in medicinal chemistry and materials science. Its inherent ring strain and unique electronic properties impart desirable characteristics to molecules, including conformational rigidity, metabolic stability, and altered lipophilicity.[1] When incorporated into drug candidates, the cyclopropyl group can enhance binding affinity to biological targets and improve pharmacokinetic profiles.
Organogermanes have recently emerged as versatile and robust building blocks in organic synthesis.[2][3][4] While historically underutilized compared to their silicon, tin, and boron counterparts, recent studies have revealed their unique reactivity, particularly in cross-coupling reactions where they can exhibit orthogonal behavior.[5][6] This unique reactivity profile, combined with the desirable properties of the cyclopropyl ring, positions this compound as a potentially valuable, yet largely unexplored, building block for the synthesis of complex organic molecules.
This technical guide aims to provide a forward-looking perspective on the synthesis, reactivity, and potential applications of this compound, leveraging the known chemistry of related compounds to predict its behavior and utility.
Synthesis of this compound
While specific literature on the synthesis of this compound is scarce, several established methods for the preparation of cyclopropyl-metal compounds can be logically extended to its synthesis.
Simmons-Smith Cyclopropanation of Vinylgermanes
The Simmons-Smith reaction is a widely used method for the stereospecific conversion of alkenes to cyclopropanes.[7][8] A plausible route to this compound would involve the cyclopropanation of a vinylgermane derivative.
Hypothetical Experimental Protocol: Simmons-Smith Cyclopropanation of Triethylvinylgermane
To a solution of triethylvinylgermane (1.0 equiv.) in anhydrous diethyl ether (20 mL) under an inert atmosphere, a zinc-copper couple (2.0 equiv.) is added. Diiodomethane (1.5 equiv.) is then added dropwise at a rate that maintains a gentle reflux. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield triethyl(cyclopropyl)germane.
Logical Workflow for Simmons-Smith Cyclopropanation
Caption: Workflow for the synthesis of this compound.
Germyl-Cuprate Addition to α,β-Unsaturated Esters followed by Intramolecular Cyclization
The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction.[9][10] A germyl-cuprate reagent could potentially add to an appropriate substrate, setting the stage for a subsequent intramolecular cyclization to form the cyclopropane ring.
Hypothetical Experimental Protocol: Germyl-Cuprate Addition and Cyclization
In a flame-dried flask under an inert atmosphere, copper(I) iodide (1.0 equiv.) is suspended in anhydrous tetrahydrofuran (THF) at -78 °C. A solution of triethylgermyllithium (1.0 equiv.) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the lithium triethylgermylcuprate. A solution of ethyl 4-bromocrotonate (1.0 equiv.) in THF is then added slowly. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting this compound derivative can be purified by column chromatography.
Predicted Reactivity of this compound
Based on the known reactivity of other cyclopropyl-metal compounds and the emerging field of organogermane chemistry, this compound is anticipated to participate in a variety of useful transformations.
Cross-Coupling Reactions
Organogermanes have been shown to be effective partners in palladium-catalyzed cross-coupling reactions, often exhibiting reactivity that is orthogonal to other common coupling partners like boronic esters and silanes.[5][6] This suggests that this compound could be a valuable reagent for the introduction of the cyclopropyl group onto aromatic and vinylic systems.
Predicted Reaction Pathway: Palladium-Catalyzed Cross-Coupling
Caption: Proposed catalytic cycle for cross-coupling.
Table 1: Predicted Cross-Coupling Reactions of this compound
| Electrophile (Ar-X) | Catalyst System | Predicted Product | Potential Advantages |
| Aryl Bromide | Pd(OAc)₂, SPhos, K₃PO₄ | Arylcyclopropane | Orthogonal to boronic esters and silanes |
| Aryl Triflate | Pd₂(dba)₃, XPhos, CsF | Arylcyclopropane | Mild reaction conditions |
| Vinyl Iodide | Pd(PPh₃)₄, CuI, Cs₂CO₃ | Vinylcyclopropane | Access to functionalized cyclopropanes |
Ring-Opening Reactions
The strained cyclopropane ring can undergo ring-opening reactions under various conditions. The presence of the germyl group may influence the regioselectivity and reactivity of these transformations.
Table 2: Potential Ring-Opening Reactions of this compound Derivatives
| Reagent/Condition | Intermediate | Product Type |
| Protic Acid (H⁺) | β-Germyl carbocation | Homoallylic germane |
| Lewis Acid | Ring-opened germyl-stabilized cation | Functionalized germane |
| Radical Initiator | β-Germyl radical | Ring-opened radical adduct |
Spectroscopic and Physical Properties
Table 3: Predicted Spectroscopic Data for Triethyl(cyclopropyl)germane
| Technique | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Key Features |
| ¹H NMR | 0.2 - 0.8 ppm (cyclopropyl protons) | High-field signals characteristic of cyclopropyl C-H bonds.[11][12] |
| ¹³C NMR | 0 - 10 ppm (cyclopropyl carbons) | Upfield signals for the cyclopropyl ring carbons.[11][13] |
| IR | ~3080 cm⁻¹ (cyclopropyl C-H stretch) | Characteristic C-H stretching frequency for cyclopropanes. |
| Mass Spec | M⁺ peak corresponding to C₉H₂₀Ge | Molecular ion peak and characteristic fragmentation pattern. |
Conclusion and Future Outlook
This compound represents an intriguing, yet underexplored, building block in the synthetic chemist's toolbox. The unique reactivity of organogermanes, particularly their orthogonality in cross-coupling reactions, suggests that this compound could offer novel synthetic strategies for the construction of complex molecules.[2][3][5] The development of reliable synthetic routes to this compound and a thorough investigation of its reactivity are crucial next steps. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the exploration of such underexplored reagents will undoubtedly lead to significant advancements in the field of organic synthesis.
References
- 1. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments with Organogermanes: their Preparation and Application in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters [organic-chemistry.org]
- 10. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Insights into the Structure of Cyclopropylgermane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure of cyclopropylgermane, drawing upon key findings from gas-phase electron diffraction, microwave spectroscopy, and ab initio quantum chemical calculations. The intricate geometric parameters, conformational preferences, and spectroscopic signatures of this organogermanium compound are detailed, offering a foundational understanding for applications in materials science and computational chemistry.
Core Structural Parameters
The molecular structure of this compound has been elucidated through a combination of experimental techniques and theoretical modeling. Gas-phase electron diffraction studies, complemented by microwave spectroscopy of 41 isotopologues and ab initio calculations, have provided a precise determination of its geometric parameters.
Data Presentation: Structural Parameters
The following tables summarize the key structural data obtained from these studies. Table 1 presents the interatomic distances, while Table 2 details the bond angles and dihedral angles, providing a complete picture of the molecule's three-dimensional arrangement.
Table 1: Interatomic Distances (r_a) in this compound
| Parameter | Gas-Phase Electron Diffraction (Å) |
| C1-C2 | 1.521 ± 0.007 |
| C2-C3 | 1.502 ± 0.009 |
| C-Ge | 1.924 ± 0.002 |
| Ge-H | 1.530 (assumed) |
| C-H | 1.085 (assumed) |
Data sourced from Dakkouri, M. (1991). Experimental and theoretical investigation of the molecular structure of this compound.
Table 2: Bond Angles and Dihedral Angles in this compound
| Parameter | Microwave Spectroscopy (°) |
| ∠C2C1C3 | 59.1 |
| ∠HC1H | 116.5 |
| ∠C1C2Ge | 121.9 |
| ∠HGeH | 107.9 |
| Tilt of GeH3 group | 2.1 |
Data primarily derived from the analysis of rotational spectra of 41 isotopologues by Epple, K.J., & Rudolph, H.D. (1992).
A notable feature of this compound's structure is the tilt of the germyl (GeH3) group towards the cyclopropyl ring. Gas-phase electron diffraction data suggest a tilt angle of 3.4 ± 2.0 degrees, while ab initio calculations indicate a tilt of 2.1 degrees.[1] This tilt is attributed to hyperconjugative interactions between the Ge-H bonds and the Walsh orbitals of the cyclopropyl ring.
Experimental and Computational Protocols
A multi-faceted approach has been employed to determine the structure of this compound with high fidelity.
Gas-Phase Electron Diffraction (GED)
The experimental determination of the molecular structure was primarily achieved through gas-phase electron diffraction. In this technique, a high-energy beam of electrons is scattered by the gaseous molecules. The resulting diffraction pattern is analyzed to determine the equilibrium geometry of the molecule in the gas phase, free from intermolecular interactions. For this compound, this method provided the crucial interatomic distances between the constituent atoms.
Microwave Spectroscopy
Microwave spectroscopy was instrumental in refining the structural details, particularly the bond angles and the precise orientation of the germyl group. By analyzing the rotational spectra of 41 different isotopologues of this compound, researchers were able to accurately determine the moments of inertia of the molecule. These moments of inertia are directly related to the mass distribution and, therefore, the geometry of the molecule. This extensive isotopic substitution allowed for a highly precise determination of the molecular structure.
Ab Initio Quantum Chemical Calculations
Theoretical calculations have played a vital role in complementing the experimental findings and providing deeper insights into the electronic structure and bonding of this compound. The geometry of the molecule was optimized using ab initio molecular orbital calculations. Specifically, the calculations were performed using the 3-21G* and 4-21G* basis sets. These calculations not only corroborated the experimental findings, such as the tilt of the germyl group, but also allowed for a theoretical prediction of the molecular geometry.
Visualizing the Structure and Computational Workflow
To better understand the molecular structure and the process of its determination, the following diagrams are provided.
Diagram of the molecular structure of this compound.
Workflow of the combined experimental and theoretical approach.
Conclusion
The structure of this compound has been rigorously characterized through a synergistic combination of gas-phase electron diffraction, extensive microwave spectroscopy, and ab initio quantum chemical calculations. The determined geometric parameters, including the notable tilt of the germyl group, provide a solid foundation for further computational and experimental investigations into the reactivity and properties of this and related organogermanium compounds. This detailed structural information is invaluable for researchers in the fields of materials science, computational chemistry, and drug development, where a precise understanding of molecular geometry is paramount.
References
An In-depth Technical Guide to the Bonding Nature of the Carbon-Germanium Bond in Cyclopropylgermane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the carbon-germanium (C-Ge) bond in cyclopropylgermane. By integrating experimental data and theoretical calculations, this document aims to elucidate the key characteristics of this bond, offering valuable insights for researchers in organometallic chemistry, materials science, and drug development where organogermanium compounds are of increasing interest.
Quantitative Data on the Carbon-Germanium Bond
The structural parameters of this compound have been determined through gas-phase electron diffraction and ab initio computational methods. These studies provide crucial data on the geometry of the molecule and the nature of the C-Ge bond.
| Parameter | Experimental (Electron Diffraction) | Theoretical (Ab Initio, 4-21G/(3-21G*)) | Theoretical (Ab Initio, STO-3G) |
| C-Ge Bond Length (Å) | 1.943 (3) | 1.907 | 1.935 |
| Ge-H Bond Length (Å) | 1.549 (fixed) | 1.536 | 1.528 |
| C-C Bond Length (Å) | 1.512 (4) | 1.533 | 1.529 |
| ∠C-Ge-H Angle (°) | 108.4 (1.5) | 108.9 | 109.1 |
| ∠H-Ge-H Angle (°) | 109.5 (assumed) | 108.0 | 107.9 |
| Tilt Angle of GeH₃ group (°) | 2.0 (1.4) | 1.8 | 1.5 |
Table 1: Experimental and theoretical geometric parameters for this compound.
Experimental Protocols
Synthesis of this compound
Reaction:
General Procedure:
-
Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). Cyclopropyl bromide is added dropwise to initiate the Grignard reaction. The mixture is typically stirred and refluxed until the magnesium is consumed.
-
Synthesis of Germyl Bromide (GeH₃Br): Germane (GeH₄) gas is reacted with bromine (Br₂) at low temperature. The product, germyl bromide, is then purified by fractional distillation.
-
Grignard Reaction: The freshly prepared cyclopropylmagnesium bromide solution is cooled in an ice bath. Germyl bromide, dissolved in an appropriate anhydrous solvent, is added slowly via the dropping funnel.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed by distillation. The resulting crude this compound is then purified by fractional distillation or preparative gas chromatography.
Note: This is a generalized protocol and would require optimization for specific laboratory conditions.
Structural Determination by Gas-Phase Electron Diffraction
The molecular structure of this compound in the gas phase was determined using a Balzers KDG-2 electron diffraction unit. The experimental procedure involves the following key steps:
-
Sample Introduction: A gaseous sample of this compound is introduced into the diffraction chamber.
-
Electron Beam Interaction: A high-energy electron beam is directed through the gas stream. The electrons are scattered by the molecules.
-
Data Collection: The scattered electrons form a diffraction pattern on a photographic plate or a detector. The intensity of the scattered electrons is recorded as a function of the scattering angle.
-
Data Analysis: The diffraction data is converted into a molecular scattering curve. This curve is then analyzed using a least-squares refinement process to determine the geometric parameters of the molecule, such as bond lengths, bond angles, and torsional angles.
Visualization of Methodological Workflow
The following diagram illustrates the general workflow for the characterization of the C-Ge bond in this compound, integrating both experimental and computational approaches.
Caption: Workflow for characterizing the C-Ge bond.
Theoretical Analysis of the Carbon-Germanium Bond
While specific Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses for this compound are not extensively reported, the principles of these methods provide a framework for understanding the C-Ge bond.
-
QTAIM Analysis: This method would analyze the topology of the electron density to characterize the bond. Key indicators would include the electron density (ρ) at the bond critical point (BCP), the Laplacian of the electron density (∇²ρ), and the total energy density (H). For a covalent bond, one would expect a significant ρ, a negative ∇²ρ, and a negative H at the BCP.
-
NBO Analysis: This analysis would provide insights into the hybridization and donor-acceptor interactions. The C-Ge bond is expected to be formed from the overlap of a hybrid orbital on the carbon atom and a hybrid orbital on the germanium atom. The analysis would also reveal any hyperconjugative interactions between the cyclopropyl ring orbitals and the C-Ge bond orbitals.
The following diagram illustrates the conceptual relationship between these computational methods and the resulting understanding of the bonding nature.
Caption: Theoretical analysis of the C-Ge bond.
Conclusion
The carbon-germanium bond in this compound is a single, covalent bond with a length of approximately 1.943 Å as determined by electron diffraction. Theoretical calculations are in reasonable agreement with this experimental value. The unique electronic properties of the cyclopropyl ring likely influence the character of the C-Ge bond through inductive and hyperconjugative effects. Further computational studies employing methods such as QTAIM and NBO would be invaluable in providing a more detailed picture of the electron density distribution and the subtle electronic interactions that govern the reactivity of this intriguing molecule. Such studies would be highly beneficial for the rational design of new organogermanium-based materials and therapeutics.
Cyclopropylgermane: A Preliminary Toxicological and Environmental Impact Assessment
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary, inferred assessment of the potential toxicity and environmental impact of Cyclopropylgermane. No direct experimental data on this specific compound has been identified in the public domain. The information presented herein is extrapolated from studies on related organogermanium compounds and cyclopropane derivatives and should be used for informational and precautionary purposes only. All quantitative data and experimental protocols are based on established methodologies and data for analogous substances.
Executive Summary
This compound is a novel organometallic compound for which specific toxicological and environmental data is not yet available. This whitepaper aims to provide a proactive preliminary assessment by examining the known properties of its constituent chemical moieties: the organogermanium group and the cyclopropyl ring. Organogermanium compounds exhibit a wide spectrum of toxicities, with inorganic forms generally demonstrating higher toxicity, particularly nephrotoxicity. The cyclopropyl group, while often increasing metabolic stability, can in some contexts be metabolized to reactive intermediates. This document outlines potential toxicological hazards, predicts environmental fate, and details standardized experimental protocols for the definitive assessment of this compound. The information herein is intended to guide safe handling practices and future research directions.
Introduction to this compound
This compound is an organometallic compound characterized by a cyclopropyl group bonded to a germanium atom. While the specific applications of this compound are not yet widely documented, its unique structure suggests potential utility in materials science, catalysis, or as a precursor in chemical synthesis. The introduction of any new chemical entity into research and development pipelines necessitates a thorough evaluation of its potential risks to human health and the environment. This whitepaper serves as a foundational document to address these concerns in the absence of direct empirical data.
Inferred Toxicological Profile
The toxicological profile of this compound is inferred from the known effects of related organogermanium compounds and cyclopropane derivatives.
Human Health Effects
The primary routes of potential human exposure in a laboratory or industrial setting include inhalation, dermal contact, and accidental ingestion.
-
Acute Toxicity: Based on related organogermanium compounds, this compound may be harmful if swallowed or inhaled. Organometallic compounds can exhibit moderate to high acute toxicity.[1][2]
-
Skin and Eye Irritation: Direct contact may cause skin irritation or burns and serious eye damage, a common hazard associated with reactive organometallic compounds.
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.
-
Nephrotoxicity: A significant concern with germanium compounds is their potential for kidney damage (nephrotoxicity).[1][3] Although organic germanium compounds are generally considered less toxic than their inorganic counterparts like germanium dioxide, the potential for in vivo metabolism to release toxic germanium species cannot be ruled out without specific studies.[2][3]
-
Neurotoxicity: Some organogermanium compounds developed as pharmaceuticals have exhibited neurotoxic effects.[1][2] Symptoms could include dizziness, headache, and in severe cases, more pronounced neurological deficits.
-
Metabolic Concerns: The cyclopropyl group is generally considered to be metabolically stable.[4] However, metabolism of cyclopropyl-containing compounds, particularly those with amine functionalities, can lead to the formation of reactive intermediates.[5] In one documented case, a cyclopropane carboxylic acid metabolite was associated with hepatic toxicity by inhibiting mitochondrial fatty acid beta-oxidation.[6]
Quantitative Toxicological Data (Inferred)
The following table summarizes inferred acute toxicity values based on data for analogous organometallic compounds and regulatory guidelines. These values should be confirmed with experimental testing.
| Endpoint | Inferred Value (based on related compounds) | Standard Test Guideline |
| Oral LD50 (Rat) | 300 - 2000 mg/kg | OECD 423 |
| Dermal LD50 (Rabbit) | > 2000 mg/kg | OECD 402 |
| Inhalation LC50 (Rat) | 1 - 5 mg/L (4 hours) | OECD 403 |
| Eye Irritation | Category 1 (Serious eye damage) | OECD 405 |
| Skin Irritation | Category 2 (Irritant) | OECD 404 |
Inferred Environmental Impact
The environmental fate and impact of this compound are predicted based on the general behavior of organometallic compounds in the environment.[7][8][9]
Environmental Fate
-
Biodegradation: Organometallic compounds often exhibit resistance to rapid biodegradation. The presence of the stable cyclopropyl ring may further hinder microbial degradation.
-
Bioaccumulation: Lipophilic organometallic compounds have the potential to bioaccumulate in aquatic organisms.[8] The octanol-water partition coefficient (Log Kow) of this compound would be a key parameter in assessing this risk.
-
Mobility in Soil: The mobility of this compound in soil will depend on its water solubility and adsorption characteristics. Organometallic compounds can bind to soil organic matter, limiting their mobility.
-
Abiotic Degradation: Hydrolysis and photolysis are potential degradation pathways in the environment. The stability of the germanium-carbon bond will be a critical factor.
Ecotoxicity
-
Aquatic Toxicity: Organometallic compounds can be toxic to aquatic life.[10] It is prudent to assume that this compound may be harmful to fish, daphnia, and algae.
-
Terrestrial Toxicity: The impact on soil-dwelling organisms is unknown but should be considered, especially in the event of a significant environmental release.
Quantitative Ecotoxicological Data (Inferred)
The following table provides inferred ecotoxicity values. These should be determined experimentally.
| Endpoint | Inferred Value (based on related compounds) | Standard Test Guideline |
| Acute Fish Toxicity (LC50) | 10 - 100 mg/L | OECD 203 |
| Acute Daphnia Toxicity (EC50) | 1 - 10 mg/L | OECD 202 |
| Algae Growth Inhibition (EC50) | 1 - 10 mg/L | OECD 201 |
Experimental Protocols for Definitive Assessment
To obtain definitive data on the toxicity and environmental impact of this compound, a series of standardized tests should be conducted. The following protocols, based on the OECD Guidelines for the Testing of Chemicals, are recommended.[11][12][13]
Toxicological Testing Workflow
Environmental Fate and Ecotoxicity Testing Workflow
In Silico Toxicity Prediction
In the absence of empirical data, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) models can provide initial toxicity estimates.[14][15][16] Software tools like the US EPA's T.E.S.T. (Toxicity Estimation Software Tool) and ACD/Tox Suite can predict various toxicological endpoints based on the chemical structure of this compound.[17][18] These predictions can help prioritize experimental testing and inform preliminary risk assessments.
Logical Flow for In Silico Assessment
Potential Signaling Pathways of Concern
Based on the known toxicities of related compounds, several signaling pathways could be perturbed by this compound or its metabolites.
-
Mitochondrial Function: As observed with a metabolite of a cyclopropane-containing drug, there is a potential for interference with mitochondrial fatty acid β-oxidation.[6] This could lead to cellular energy deficits and be a mechanism for hepatotoxicity.
-
Oxidative Stress Pathways: The metabolism of some organometallic compounds can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
-
Renal Tubular Transport: For nephrotoxicity, interference with transporters and cellular processes in the renal tubules is a plausible mechanism, as seen with inorganic germanium compounds.[1]
Hypothetical Pathway to Mitochondrial Dysfunction
References
- 1. Nephrotoxicity and neurotoxicity in humans from organogermanium compounds and germanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. Environmental distribution, analysis, and toxicity of organometal(loid) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. QSAR models for predicting the acute toxicity of selected organic chemicals with diverse structures to aquatic non-vertebrates and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psb.stanford.edu [psb.stanford.edu]
- 16. Combinatorial QSAR modeling of chemical toxicants tested against Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acdlabs.com [acdlabs.com]
- 18. epa.gov [epa.gov]
Methodological & Application
Application Notes and Protocols: Cyclopropylgermane in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of tertiary cyclopropyl carbagermatranes as effective reagents in palladium-catalyzed Suzuki-Miyaura-type cross-coupling reactions. This methodology allows for the efficient formation of carbon-carbon bonds between a cyclopropyl group and various aryl and heteroaryl moieties, which are of significant interest in medicinal chemistry and drug development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. While traditionally relying on organoboron reagents, recent advancements have explored the use of other organometallic compounds. Organogermanium reagents, particularly atrane complexes, have emerged as viable alternatives due to their stability and unique reactivity.
This document focuses on the application of tertiary cyclopropyl carbagermatranes in a palladium-catalyzed cross-coupling reaction that follows a mechanistic pathway analogous to the Suzuki-Miyaura reaction. These germatrane reagents offer a stable and efficient means of introducing the valuable cyclopropyl motif onto aromatic and heteroaromatic scaffolds.
Reaction Principle
The cross-coupling reaction involves the palladium-catalyzed reaction of a tertiary cyclopropyl carbagermatrane with an aryl or heteroaryl halide. The reaction proceeds through a catalytic cycle that is mechanistically similar to the classical Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination steps. The carbagermatrane serves as the nucleophilic partner, transferring the cyclopropyl group to the palladium center during the transmetalation step.
Data Presentation
The following tables summarize the quantitative data for the palladium-catalyzed cross-coupling of various tertiary cyclopropyl carbagermatranes with a range of aryl bromides.
Table 1: Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Aryl Bromides
| Entry | Cyclopropyl Carbagermatrane | Aryl Bromide | Product | Yield (%) |
| 1 | 5-(1-phenylcyclopropyl)carbagermatrane | 4-bromoanisole | 1-cyclopropyl-1-(4-methoxyphenyl)benzene | 85 |
| 2 | 5-(1-phenylcyclopropyl)carbagermatrane | 4-bromobenzonitrile | 4-(1-phenylcyclopropyl)benzonitrile | 78 |
| 3 | 5-(1-phenylcyclopropyl)carbagermatrane | 1-bromo-4-(trifluoromethyl)benzene | 1-cyclopropyl-1-(4-(trifluoromethyl)phenyl)benzene | 92 |
| 4 | 5-(1-(4-methoxyphenyl)cyclopropyl)carbagermatrane | 4-bromoacetophenone | 1-(4-(1-(4-methoxyphenyl)cyclopropyl)phenyl)ethan-1-one | 88 |
| 5 | 5-(1-(thiophen-2-yl)cyclopropyl)carbagermatrane | 4-bromotoluene | 2-(1-(p-tolyl)cyclopropyl)thiophene | 75 |
Reaction Conditions: Aryl bromide (0.2 mmol), cyclopropyl carbagermatrane (0.24 mmol), Pd(OAc)2 (5 mol%), SPhos (10 mol%), K3PO4 (0.4 mmol), in toluene (2 mL) at 100 °C for 12 h.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Aryl Bromides
Materials:
-
Tertiary cyclopropyl carbagermatrane (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 10 mol%)
-
Potassium phosphate (K3PO4, 2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube is added the aryl bromide (0.2 mmol, 1.0 equiv), tertiary cyclopropyl carbagermatrane (0.24 mmol, 1.2 equiv), potassium phosphate (0.4 mmol, 2.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 5 mol%), and SPhos (8.2 mg, 0.02 mmol, 10 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene (2 mL) is added via syringe.
-
The Schlenk tube is sealed and the reaction mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cross-coupled product.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Suzuki-Miyaura-Type Catalytic Cycle.
Caption: Step-by-step experimental workflow.
Application of Cyclopropylgermanes in Palladium-Catalyzed Cross-Coupling Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The introduction of a cyclopropyl moiety is a crucial strategy in medicinal chemistry and materials science, often imparting unique conformational constraints and metabolic stability to molecules. While Stille cross-coupling traditionally utilizes organostannanes, related organogermanes are emerging as viable, albeit less reactive, alternatives. This document details the application of a specific class of activated cyclopropylgermanes—tertiary cyclopropyl carbagermatranes—in palladium-catalyzed cross-coupling reactions, offering a practical protocol for the synthesis of complex cyclopropane-containing structures.
Introduction
Organogermanes have historically been considered less reactive than their tin or boron counterparts in conventional Pd(0)/Pd(II) catalytic cycles. However, recent advancements have demonstrated that their reactivity can be unlocked under specific catalytic conditions, often proceeding through alternative mechanisms such as an electrophilic aromatic substitution (SEAr)-type pathway. Tertiary cyclopropyl carbagermatranes, in particular, have been identified as effective nucleophiles in palladium-catalyzed cross-coupling reactions with aryl bromides and acyl chlorides. These reagents serve as robust and practical precursors for the construction of molecules containing a quaternary carbon center on a cyclopropane ring.
Data Presentation
The following tables summarize the scope and yields of palladium-catalyzed cross-coupling reactions using tertiary cyclopropyl carbagermatranes with various aryl bromides and acyl chlorides.
Table 1: Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Aryl Bromides
| Entry | Cyclopropylgermane | Aryl Bromide | Product | Yield (%) |
| 1 | 1-(p-tolyl)cyclopropyl carbagermatrane | 4-bromobenzonitrile | 1-(4-cyanophenyl)-1-(p-tolyl)cyclopropane | 85 |
| 2 | 1-(p-tolyl)cyclopropyl carbagermatrane | 4-bromobenzaldehyde | 4-(1-(p-tolyl)cyclopropyl)benzaldehyde | 78 |
| 3 | 1-(p-tolyl)cyclopropyl carbagermatrane | N-(4-bromophenyl)acetamide | N-(4-(1-(p-tolyl)cyclopropyl)phenyl)acetamide | 92 |
| 4 | 1-(p-tolyl)cyclopropyl carbagermatrane | 4-bromo-N,N-dimethylaniline | 4-(1-(p-tolyl)cyclopropyl)-N,N-dimethylaniline | 75 |
| 5 | 1-(p-tolyl)cyclopropyl carbagermatrane | 1-bromo-4-(trifluoromethyl)benzene | 1-(p-tolyl)-1-(4-(trifluoromethyl)phenyl)cyclopropane | 88 |
| 6 | 1-(p-tolyl)cyclopropyl carbagermatrane | methyl 4-bromobenzoate | methyl 4-(1-(p-tolyl)cyclopropyl)benzoate | 95 |
| 7 | 1-(p-tolyl)cyclopropyl carbagermatrane | 3-bromoquinoline | 3-(1-(p-tolyl)cyclopropyl)quinoline | 72 |
Table 2: Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides
| Entry | This compound | Acyl Chloride | Product | Yield (%) |
| 1 | 1-phenylcyclopropyl carbagermatrane | benzoyl chloride | cyclopropyl(phenyl)methanone | 82 |
| 2 | 1-phenylcyclopropyl carbagermatrane | 4-methoxybenzoyl chloride | (4-methoxyphenyl)(1-phenylcyclopropyl)methanone | 85 |
| 3 | 1-phenylcyclopropyl carbagermatrane | 4-chlorobenzoyl chloride | (4-chlorophenyl)(1-phenylcyclopropyl)methanone | 78 |
| 4 | 1-phenylcyclopropyl carbagermatrane | thiophene-2-carbonyl chloride | (1-phenylcyclopropyl)(thiophen-2-yl)methanone | 75 |
| 5 | 1-phenylcyclopropyl carbagermatrane | cinnamoyl chloride | 1-phenyl-4-(1-phenylcyclopropyl)but-3-en-2-one | 68 |
| 6 | 1-(p-tolyl)cyclopropyl carbagermatrane | benzoyl chloride | phenyl(1-(p-tolyl)cyclopropyl)methanone | 88 |
Experimental Protocols
Protocol 1: Synthesis of Tertiary Cyclopropyl Carbagermatranes
This protocol describes the synthesis of the this compound reagent from a corresponding carboxylic acid via an N-hydroxyphthalimide (NHP) ester intermediate.
Step 1: Synthesis of NHP Ester
-
To a solution of the desired 1-arylcyclopropane-1-carboxylic acid (1.0 equiv.) in dichloromethane (DCM, 0.2 M), add N-hydroxyphthalimide (1.1 equiv.) and dicyclohexylcarbodiimide (DCC, 1.1 equiv.).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to obtain the NHP ester.
Step 2: Synthesis of Tertiary Cyclopropyl Carbagermatrane
-
In a glovebox, add the NHP ester (1.0 equiv.), 1-aza-5-germabicyclo[3.3.3]undecane (1.2 equiv.), and activated zinc powder (3.0 equiv.) to a vial.
-
Add anhydrous dimethylformamide (DMF, 0.1 M) to the vial.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the vial from the glovebox and dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel chromatography to yield the tertiary cyclopropyl carbagermatrane.
Protocol 2: Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Aryl Bromides
-
To a flame-dried Schlenk tube, add the tertiary cyclopropyl carbagermatrane (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuCl (0.5 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous acetonitrile (CH₃CN, 0.1 M) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1,1-diarylcyclopropane.
Protocol 3: Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides
-
Follow the same procedure as in Protocol 2, substituting the aryl bromide with the corresponding acyl chloride (1.0 equiv.).
-
After purification, the final product will be the corresponding cyclopropyl ketone.
Visualizations
Caption: Experimental workflow for the synthesis and cross-coupling of tertiary cyclopropyl carbagermatranes.
Caption: Catalytic cycle for the palladium-catalyzed cross-coupling of cyclopropylgermanes.
Application Notes and Protocols: The Role of the Cyclopropyl Group in the Synthesis of Pharmaceutical Intermediates
Introduction
The cyclopropyl group, a three-membered carbocycle, is a valuable structural motif in medicinal chemistry. Its unique conformational and electronic properties, stemming from its inherent ring strain, often lead to improved pharmacological profiles of drug candidates. While the specific use of cyclopropylgermane in pharmaceutical synthesis is not widely documented in publicly available literature, the broader class of cyclopropyl-containing compounds is instrumental in the development of various therapeutic agents, particularly in the antiviral field. These notes will detail the application of cyclopropyl moieties in the synthesis of pharmaceutical intermediates, focusing on antiviral agents, and provide relevant experimental insights.
I. Application in Antiviral Drug Synthesis
The cyclopropyl group is a key component in several antiviral compounds, where it can act as a bioisostere for other chemical groups, enhance binding affinity to target enzymes, and improve metabolic stability.
A. Hepatitis C Virus (HCV) Inhibitors
Cyclopropyl moieties have been incorporated into nucleoside and non-nucleoside inhibitors of HCV NS5B polymerase, a key enzyme in the viral replication cycle.
1. Carbocyclic 2'-Spirocyclopropyl Ribonucleosides:
The discovery of 2'-spirocyclopropyl-ribocytidine as a potent inhibitor of HCV RNA synthesis has spurred the development of carbocyclic analogs.[1] These compounds are designed to mimic the natural ribose sugar, with the spirocyclopropyl group providing conformational rigidity and potentially enhanced interactions with the enzyme's active site. The synthesis of these analogs involves the spirocyclopropylation of an enone intermediate.[1] A cytosine nucleoside analog from this class has shown moderate anti-HCV activity.[1]
Quantitative Data: Anti-HCV Activity
| Compound | Target | IC50 (µM) | Cell Line |
| 2'-spirocyclopropyl-ribocytidine | HCV NS5B Polymerase | 7.3 | - |
| Carbocyclic Cytosine Nucleoside Analog (19) | HCV RNA Replication | 14.4 | Subgenomic replicon Huh7 cells |
Experimental Workflow: Synthesis of Carbocyclic 2'-Spirocyclopropyl Nucleosides
Caption: Synthetic workflow for carbocyclic 2'-spirocyclopropyl ribonucleosides.
Protocol: Spirocyclopropylation of Enone Intermediate [1]
-
To a solution of the enone intermediate (7) in a suitable aprotic solvent (e.g., THF, DMF), add (2-chloroethyl)dimethylsulfonium iodide.
-
Cool the reaction mixture to 0°C.
-
Slowly add potassium tert-butoxide while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired spirocyclopropyl intermediate (9a).
B. Other Antiviral Applications
The cyclopropyl motif is also present in nucleoside analogs developed as potential antiviral agents against a range of viruses, including HIV, HSV-1, HSV-2, and HCMV.[2][3] These compounds are typically synthesized by coupling a cyclopropyl-containing intermediate with various natural and modified nucleobases.[2]
II. Cyclopropylamine as a Versatile Pharmaceutical Intermediate
Cyclopropylamine is a widely used building block in medicinal chemistry due to the unique structural and electronic properties conferred by the cyclopropane ring.[4] The strained three-membered ring significantly influences the reactivity and conformational preferences of the molecule.[4]
Applications of Cyclopropylamine in Pharmaceuticals: [4]
-
Antidepressants: The cyclopropylamine moiety is a key feature in certain monoamine oxidase inhibitors (MAOIs).
-
Antiviral Drugs: It serves as a precursor for various antiviral agents.
-
Anticancer Compounds: Used in the design of novel anticancer therapeutics.
Synthesis of Cyclopropylamine: [4]
Several synthetic routes to cyclopropylamine have been developed:
-
Amination of Cyclopropanol: Reaction of cyclopropanol with ammonia or amines, often in the presence of a catalyst.
-
Reductive Amination: Treatment of cyclopropanecarboxaldehyde or cyclopropanone with ammonia or a primary amine in the presence of a reducing agent.
-
From Cyclopropane Halides: Nucleophilic substitution of a halogen on a cyclopropane ring with ammonia or an amine.
Reaction Scheme: Reductive Amination to Synthesize Cyclopropylamine
References
- 1. Design and synthesis of novel carbocyclic versions of 2'-spirocyclopropyl ribonucleosides as potent anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral evaluation of novel cyclopropyl nucleosides, phosphonate nucleosides and phosphonic acid nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
Application Notes and Protocols: Cyclopropylgermane in the Development of New Materials and Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropylgermane, a unique organogermanium compound, presents intriguing possibilities for the development of novel materials and polymers. The inherent ring strain of the cyclopropyl group, combined with the electronic and physical properties of germanium, suggests that polymers incorporating this moiety could exhibit unique thermal, optical, and mechanical characteristics. These properties could be advantageous in applications ranging from advanced semiconductors and nonlinear optical materials to specialized biomedical polymers. This document provides a prospective guide for the synthesis, polymerization, and characterization of this compound-based materials, offering detailed protocols and potential applications based on the known chemistry of organogermanium compounds and cyclopropane derivatives. While direct experimental data on poly(this compound) is limited in publicly available literature, this guide serves as a foundational resource for researchers exploring this promising frontier in materials science.
Introduction to this compound
Organogermanium compounds are gaining interest in materials science due to their unique electronic properties, which are intermediate between those of silicon and tin analogues.[1] Polygermanes, with a backbone of germanium atoms, exhibit properties such as sigma-electron delocalization, thermochromism, and photoconductivity, making them suitable for applications in electronics and photonics.[1]
The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain. This strain imparts high reactivity, particularly in reactions involving ring-opening.[2] The introduction of a cyclopropyl moiety to a germanium center is hypothesized to influence the reactivity of the monomer and the properties of the resulting polymer in several ways:
-
Modified Reactivity: The strained ring may offer a reactive site for ring-opening polymerization (ROP), potentially leading to novel polymer architectures.
-
Altered Polymer Properties: The rigid and bulky nature of the cyclopropyl group could impact the polymer's thermal stability, solubility, and mechanical strength.
-
Enhanced Electronic Properties: The electronic interaction between the cyclopropyl group and the germanium atom may influence the optoelectronic properties of the resulting polygermane.
Synthesis of this compound Monomers
The synthesis of this compound monomers is the crucial first step. Based on established organometallic reactions, several synthetic routes can be proposed. A common method involves the reaction of a germanium halide with a cyclopropyl-containing nucleophile, such as a Grignard or organolithium reagent.
Experimental Protocol: Synthesis of Tricyclopropylgermyl Chloride
This protocol describes a potential synthesis for a this compound monomer precursor.
Materials:
-
Germanium tetrachloride (GeCl4)
-
Cyclopropylmagnesium bromide (in a suitable solvent like THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexane
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
In the flask, dissolve germanium tetrachloride (1 equivalent) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add cyclopropylmagnesium bromide (3 equivalents) from the dropping funnel to the stirred solution of GeCl4 over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield tricyclopropylgermyl chloride.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Polymerization of this compound Monomers
Several polymerization techniques could be explored for this compound monomers, including ring-opening polymerization and radical polymerization.
Proposed Ring-Opening Polymerization (ROP)
The high ring strain of the cyclopropyl group makes it a candidate for ring-opening polymerization. This method could lead to polymers with unique backbone structures.
Experimental Protocol: Hypothetical Ring-Opening Polymerization of a Germacyclobutane with Cyclopropyl Substituents
This protocol outlines a hypothetical approach for the ROP of a cyclopropyl-substituted germacyclobutane.
Materials:
-
1,1-Dicyclopropyl-1-germacyclobutane (hypothetical monomer)
-
Organolithium initiator (e.g., n-butyllithium)
-
Anhydrous toluene
-
Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,1-dicyclopropyl-1-germacyclobutane monomer in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a catalytic amount of n-butyllithium initiator via syringe.
-
Allow the reaction to proceed for several hours, monitoring the viscosity of the solution.
-
Terminate the polymerization by adding a quenching agent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the ring-opened structure.
Proposed Radical Polymerization
If the this compound monomer contains a polymerizable group, such as a vinyl group, radical polymerization can be employed.
Experimental Protocol: Radical Polymerization of Cyclopropylvinyldimethylgermane
Materials:
-
Cyclopropylvinyldimethylgermane (hypothetical monomer)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous toluene
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, dissolve the cyclopropylvinyldimethylgermane monomer and a catalytic amount of AIBN in anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the Schlenk tube and heat the reaction mixture at 60-70 °C for 24 hours.
-
After cooling to room temperature, precipitate the polymer by adding the solution to methanol.
-
Collect the polymer by filtration and dry under vacuum.
Data Presentation: Predicted Properties of this compound Polymers
The following table summarizes the predicted properties of hypothetical polymers derived from this compound, based on known properties of related polygermanes and the anticipated influence of the cyclopropyl group.
| Property | Predicted Value/Characteristic for Poly(this compound) | Rationale |
| Thermal Stability (TGA) | Higher decomposition temperature compared to linear alkyl-substituted polygermanes. | The rigid cyclopropyl group may increase the steric hindrance and packing density of the polymer chains, leading to enhanced thermal stability. |
| Glass Transition Temp. (Tg) | Higher Tg compared to analogous polygermanes with flexible side chains. | The restricted rotation of the cyclopropyl group is expected to increase the rigidity of the polymer backbone. |
| Solubility | Potentially lower solubility in common organic solvents. | The increased intermolecular forces due to the compact and rigid structure may reduce solubility. |
| Optical Properties (UV-Vis) | Potential blue shift in absorption maxima compared to aryl-substituted polygermanes. | The cyclopropyl group is a sigma-donor and may have a different electronic effect on the germanium backbone compared to pi-conjugated aryl groups. |
| Mechanical Properties | Potentially higher Young's modulus and tensile strength. | The rigid structure of the cyclopropyl group could contribute to a stiffer and stronger material. |
Note: The data presented in this table is predictive and requires experimental validation.
Visualizations
Proposed Synthetic Pathway for a this compound Monomer
Caption: Synthetic route for tricyclopropylgermyl chloride.
Proposed Polymerization Workflow
Caption: General workflow for this compound polymerization.
Potential Applications
Polymers derived from this compound could find applications in several advanced fields:
-
Semiconductors: The unique electronic properties of polygermanes could be tuned by the incorporation of cyclopropyl groups, leading to new materials for transistors and sensors.
-
Nonlinear Optical (NLO) Materials: The strained ring system might enhance the NLO properties of the polymer, making it useful for optical switching and frequency conversion applications.
-
Biomedical Materials: The biocompatibility of some organogermanium compounds suggests that this compound-based polymers could be explored for drug delivery systems and medical implants. The polymer's degradation profile could potentially be controlled by the ring-opening of the cyclopropyl group.
-
High-Performance Coatings: The predicted thermal stability and mechanical strength could make these polymers suitable for protective coatings in harsh environments.
Conclusion
The exploration of this compound in the development of new materials and polymers represents a novel and promising research direction. The combination of the unique properties of the cyclopropyl group and the germanium atom is expected to yield materials with enhanced thermal, mechanical, and electronic characteristics. The protocols and predictive data presented in this document provide a foundational framework for researchers to begin investigating this exciting class of organogermanium polymers. Experimental validation of these hypotheses will be crucial in unlocking the full potential of this compound-based materials.
References
Protocol for the Safe Handling and Storage of Cyclopropylgermane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of Cyclopropylgermane. Adherence to these protocols is crucial to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Physicochemical Properties
This compound is a hazardous chemical that requires careful handling. Below is a summary of its known hazards and physical properties.
Table 1: Hazard Summary
| Hazard Statement | GHS Classification |
| Toxic if swallowed. | Acute toxicity, Oral (Category 3) |
| May damage fertility or the unborn child. | Reproductive toxicity (Category 1B) |
| Highly flammable liquid and vapour. | Flammable liquids (Category 2) |
| Harmful if swallowed or if inhaled. | Acute toxicity (Oral, Inhalation) (Category 4) |
| Causes severe skin burns and eye damage. | Skin corrosion (Sub-category 1B), Serious eye damage (Category 1) |
| Corrosive to the respiratory tract. | Supplemental Hazard Statement |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Boiling Point/Boiling Range | 49 - 50 °C (120 - 122 °F) | |
| Density | 0.824 g/cm3 at 25 °C (77 °F) | |
| Chemical Stability | Stable under standard ambient conditions. | |
| Reactivity | Vapors may form an explosive mixture with air. |
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Gloves: Flame retardant antistatic protective clothing.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Required when vapors/aerosols are generated.
Safe Handling Protocol
This compound should only be handled in a well-ventilated area, preferably within a chemical fume hood.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Wear all required PPE as specified in Section 2.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
-
Handling:
-
All operations must be conducted within a chemical fume hood.
-
To prevent static discharge, ground and bond the container and receiving equipment.
-
Use non-sparking tools to avoid ignition sources.
-
When dispensing, avoid splashing and generating aerosols.
-
Keep the container tightly closed when not in use to prevent the escape of flammable vapors.
-
-
Post-Handling:
-
Clean the work area thoroughly.
-
Dispose of any contaminated materials and excess this compound in a designated, approved waste disposal plant.
-
Wash hands and face after handling the substance.
-
Storage Protocol
Proper storage of this compound is critical to maintain its stability and prevent accidents.
-
Location: Store in a locked up, well-ventilated place.[1]
-
Conditions: Keep the container tightly closed in a dry area. Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Incompatibilities: Avoid storage with oxidizing agents.
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
Emergency Response Decision Tree
Caption: Decision tree for emergency response.
Spill or Leak:
-
Evacuate the danger area and consult an expert.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[2]
-
Prevent the spill from entering drains.
-
Collect the spill with an inert absorbent material and dispose of it properly.
Fire:
-
Use carbon dioxide, dry chemical, or foam for extinction.[1] Water spray may be used to cool closed containers.[1]
-
Firefighters should wear self-contained breathing apparatus.
Personal Exposure:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with water/shower. Call a physician.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1]
Disposal
Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the product to enter drains.
Disclaimer: This protocol is intended as a guide and should be supplemented with a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety standards.
References
Gram-Scale Synthesis of Cyclopropylgermane: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the gram-scale synthesis of cyclopropylgermane, a potentially valuable building block in organic synthesis and materials science. Due to the limited availability of a direct, established procedure, this guide presents a robust, two-step synthetic approach based on well-established organometallic principles. The primary product of this synthesis is expected to be tetrathis compound, formed through the reaction of a cyclopropyl Grignard reagent with germanium tetrachloride.
Overview of the Synthetic Strategy
The proposed synthesis involves two main stages:
-
Formation of Cyclopropylmagnesium Bromide: A Grignard reagent is prepared from the reaction of magnesium turnings with cyclopropyl bromide on a gram scale.
-
Reaction with Germanium Tetrachloride: The freshly prepared cyclopropylmagnesium bromide is then reacted with germanium tetrachloride to yield tetrathis compound.
This method is designed to be scalable and utilizes commercially available starting materials.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Magnesium Turnings | Mg | 24.31 | 99.8% | Sigma-Aldrich |
| Cyclopropyl Bromide | C₃H₅Br | 120.98 | 98% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | 99.8% | Sigma-Aldrich |
| Germanium (IV) Chloride | GeCl₄ | 214.40 | ≥99.99% | Sigma-Aldrich |
| Anhydrous Toluene | C₇H₈ | 92.14 | 99.8% | Sigma-Aldrich |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Step-by-Step Synthesis
Step 1: Gram-Scale Preparation of Cyclopropylmagnesium Bromide
This procedure is adapted from a known method for preparing cyclopropyl Grignard reagents.
Procedure:
-
A 1-liter, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a pressure-equalizing dropping funnel is flame-dried under a stream of dry nitrogen and then allowed to cool to room temperature.
-
Magnesium turnings (26.7 g, 1.1 mol) are added to the flask.
-
A small crystal of iodine is added to the magnesium turnings to activate the surface.
-
Anhydrous diethyl ether (100 mL) is added to the flask.
-
A solution of cyclopropyl bromide (121 g, 1.0 mol) in anhydrous diethyl ether (400 mL) is prepared and transferred to the dropping funnel.
-
A small amount (approximately 20 mL) of the cyclopropyl bromide solution is added to the magnesium suspension to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, the remaining cyclopropyl bromide solution is added dropwise at a rate that maintains a gentle reflux. This addition typically takes 2-3 hours.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1 hour to ensure complete consumption of the magnesium. The resulting grey-black solution of cyclopropylmagnesium bromide is used directly in the next step.
Step 2: Synthesis of Tetrathis compound
Procedure:
-
The flask containing the freshly prepared cyclopropylmagnesium bromide solution is cooled to 0 °C in an ice-water bath.
-
A solution of germanium (IV) chloride (42.9 g, 0.2 mol) in anhydrous toluene (100 mL) is prepared and transferred to the dropping funnel.
-
The germanium tetrachloride solution is added dropwise to the stirred Grignard reagent solution over a period of 1 hour, maintaining the temperature below 10 °C. A white precipitate of magnesium salts will form.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.
-
The reaction mixture is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (200 mL).
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 100 mL).
-
The combined organic layers are washed with water (100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation to yield the crude product.
-
The crude product is purified by vacuum distillation to afford tetrathis compound as a colorless liquid.
Predicted Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of tetrathis compound.
| Parameter | Expected Value |
| Yield of Tetrathis compound | 60-70% |
| Boiling Point | 180-190 °C (at atmospheric pressure) |
| Purity (by GC-MS) | >95% |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 0.4-0.6 (m, 16H, -CH₂- of cyclopropyl) |
| 0.8-1.0 (m, 4H, -CH- of cyclopropyl) | |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 5-10 (-CH₂- of cyclopropyl) |
| 10-15 (-CH- of cyclopropyl) | |
| Mass Spectrum (EI), m/z | 238 [M⁺] (for ⁷⁴Ge isotope), isotopic pattern for Ge |
| 197 [M - C₃H₅]⁺ | |
| 156 [M - 2(C₃H₅)]⁺ | |
| 115 [M - 3(C₃H₅)]⁺ | |
| 41 [C₃H₅]⁺ (base peak) |
Visualizations
Experimental Workflow
Caption: Workflow for tetrathis compound synthesis.
Logical Relationship of Synthesis
Caption: Key steps in tetrathis compound synthesis.
Safety Precautions
-
Grignard reagents are highly reactive, moisture-sensitive, and flammable. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and properly dried glassware.
-
Cyclopropyl bromide is a volatile and flammable liquid. Handle in a well-ventilated fume hood.
-
Germanium tetrachloride is a corrosive and moisture-sensitive liquid. It reacts with water to produce hydrochloric acid. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous ammonium chloride solution slowly and with efficient cooling.
Conclusion
This document outlines a comprehensive and detailed protocol for the gram-scale synthesis of tetrathis compound. By following these procedures, researchers can reliably produce this compound for further investigation in various fields of chemical research and development. The provided data and visualizations aim to facilitate a clear understanding of the synthetic process.
Cyclopropylgermane: A Superior Alternative to Grignard Reagents for Cyclopropane Moiety Introduction in Drug Discovery and Organic Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The cyclopropyl group is a valuable structural motif in medicinal chemistry, often conferring enhanced metabolic stability, potency, and desirable pharmacokinetic properties to drug candidates. Traditionally, the introduction of this moiety has relied heavily on the use of cyclopropyl Grignard reagents. However, the inherent high reactivity and basicity of Grignard reagents limit their functional group tolerance and can lead to undesired side reactions. This document details the application of cyclopropylgermane reagents, specifically tertiary cyclopropyl carbagermatranes, as a robust and versatile substitute for cyclopropyl Grignard reagents in cross-coupling reactions. These organogermane compounds offer significant advantages, including enhanced stability, broader functional group compatibility, and orthogonal reactivity, making them a superior choice for complex molecule synthesis in drug discovery and development.
Introduction: Overcoming the Limitations of Cyclopropyl Grignard Reagents
Cyclopropyl Grignard reagents, while widely used, present several challenges for chemists. Their high basicity makes them incompatible with acidic protons present in many functional groups, such as alcohols, amines, and carboxylic acids, leading to reagent quenching and low yields.[1] Furthermore, their reactivity can be difficult to control, often resulting in side reactions and impurities.[2]
Cyclopropylgermanes, particularly air- and moisture-stable tertiary cyclopropyl carbagermatranes, have emerged as a compelling alternative. These reagents exhibit lower basicity and nucleophilicity compared to their Grignard counterparts, allowing for a much broader tolerance of sensitive functional groups.[3] Their unique reactivity profile enables chemoselective cross-coupling reactions, even in the presence of other organometallic species, offering a significant advantage in the synthesis of complex, highly functionalized molecules.[4]
Synthesis of Tertiary Cyclopropyl Carbagermatranes
A practical and efficient method for the synthesis of tertiary cyclopropyl carbagermatranes involves the zinc-mediated decarboxylation of N-hydroxyphthalimide (NHP) esters of cyclopropanecarboxylic acids. This method avoids the use of sensitive organometallic precursors and proceeds under mild conditions.
Experimental Protocol: Synthesis of Tertiary Cyclopropyl Carbagermatranes
Materials:
-
1-(Aryl)cyclopropane-1-carboxylic acid
-
N-Hydroxyphthalimide (NHP)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1-Bromo-5-(triethylgermyl)germatrane
-
Zinc powder (activated)
-
Dimethylformamide (DMF)
Procedure:
Step 1: Synthesis of the NHP Ester
-
To a solution of the 1-(aryl)cyclopropane-1-carboxylic acid (1.0 equiv.), N-hydroxyphthalimide (1.1 equiv.), and DMAP (0.1 equiv.) in DCM, add DCC (1.1 equiv.) at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired NHP ester.
Step 2: Zinc-Mediated Decarboxylative Germylation
-
To a mixture of the NHP ester (1.0 equiv.) and 1-bromo-5-(triethylgermyl)germatrane (1.2 equiv.) in DMF, add activated zinc powder (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tertiary cyclopropyl carbagermatrane.
Caption: Palladium-catalyzed cross-coupling workflow.
Data Presentation: Comparative Performance
The following tables summarize the performance of tertiary cyclopropyl carbagermatranes and cyclopropyl Grignard reagents in palladium-catalyzed cross-coupling reactions with aryl bromides.
Table 1: Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Various Aryl Bromides
[3]| Entry | Aryl Bromide | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | 4-Bromoacetophenone | 4-Cyclopropylacetophenone | 85 | | 2 | Methyl 4-bromobenzoate | Methyl 4-cyclopropylbenzoate | 92 | | 3 | 4-Bromobenzonitrile | 4-Cyclopropylbenzonitrile | 88 | | 4 | 1-Bromo-4-nitrobenzene | 1-Cyclopropyl-4-nitrobenzene | 75 | | 5 | 2-Bromopyridine | 2-Cyclopropylpyridine | 81 | | 6 | 3-Bromothiophene | 3-Cyclopropylthiophene | 78 |
Table 2: Cross-Coupling of Cyclopropylmagnesium Bromide with Various Aryl Bromides
[5][6]| Entry | Aryl Bromide | Catalyst System | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Bromoacetophenone | Pd(OAc)2 / P(tBu)3 / ZnBr2 | 4-Cyclopropylacetophenone | 95 | | 2 | Methyl 4-bromobenzoate | Pd(OAc)2 / P(tBu)3 / ZnBr2 | Methyl 4-cyclopropylbenzoate | 93 | | 3 | 4-Bromobenzonitrile | Pd(OAc)2 / P(tBu)3 / ZnBr2 | 4-Cyclopropylbenzonitrile | 90 | | 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)2 / P(tBu)3 / ZnBr2 | 1-Cyclopropyl-4-fluorobenzene | 96 | | 5 | 2-Bromopyridine | Pd(OAc)2 / P(tBu)3 / ZnBr2 | 2-Cyclopropylpyridine | 85 | | 6 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)2 / P(tBu)3 / ZnBr2 | 1-Cyclopropyl-4-(trifluoromethyl)benzene| 94 |
Note: The reaction conditions for the two tables are not identical, preventing a direct quantitative comparison. However, both reagents demonstrate high efficacy in the coupling with a range of aryl bromides. The key advantage of the cyclopropyl carbagermatrane lies in its compatibility with a broader range of functional groups not typically tolerated by Grignard reagents (e.g., acidic protons).
Advantages of Cyclopropylgermanes over Grignard Reagents
The distinct chemical properties of cyclopropylgermanes translate into significant practical advantages in a research and drug development setting.
Logical Relationship of Advantages
Caption: Advantages of cyclopropylgermanes.
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Enhanced Functional Group Tolerance: Cyclopropylgermanes are significantly less basic than Grignard reagents, allowing them to be used in the presence of acidic protons found in alcohols, amines, and even carboxylic acids without quenching. T[1][3]his tolerance obviates the need for protecting group strategies, streamlining synthetic routes.
-
Stability and Ease of Handling: Tertiary cyclopropyl carbagermatranes are typically stable solids that can be handled in air and are moisture-insensitive, simplifying experimental setup and storage. I[4]n contrast, Grignard reagents are highly sensitive to air and moisture, requiring strictly anhydrous conditions and inert atmospheres.
-
Orthogonal Reactivity: Organogermanes can exhibit orthogonal reactivity in the presence of other organometallic reagents, such as boronic esters. T[4]his allows for selective, sequential cross-coupling reactions on a single substrate, a powerful tool for building molecular complexity.
-
Reduced Basicity-Related Side Reactions: The lower basicity of cyclopropylgermanes minimizes side reactions such as enolization of carbonyl compounds, which can be a significant issue with Grignard reagents.
Conclusion
Tertiary cyclopropyl carbagermatranes represent a significant advancement in the field of synthetic chemistry, offering a superior alternative to traditional cyclopropyl Grignard reagents. Their enhanced stability, broad functional group tolerance, and orthogonal reactivity make them an invaluable tool for researchers and scientists in drug discovery and development. The adoption of this compound-based methodologies can accelerate the synthesis of complex, novel chemical entities, ultimately facilitating the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Cyclopropyl grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 6. Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Method Development for the Functionalization of Cyclopropylgermane
Introduction
Cyclopropyl groups are prevalent structural motifs in a wide array of pharmaceuticals, agrochemicals, and natural products. Their unique conformational and electronic properties often impart desirable pharmacological and metabolic characteristics to bioactive molecules. Organogermane reagents have emerged as versatile intermediates in organic synthesis due to their stability, low toxicity, and unique reactivity. The development of methods for the functionalization of cyclopropylgermanes is therefore of significant interest, providing a pathway to novel cyclopropane-containing compounds. This document outlines a key methodology for the functionalization of cyclopropylgermanes, focusing on the synthesis and subsequent cross-coupling of tertiary cyclopropyl carbagermatranes.
Synthesis of Tertiary Cyclopropyl Carbagermatranes
A foundational step in the functionalization of cyclopropylgermanes is the synthesis of stable and reactive germatrane precursors. Tertiary cyclopropyl carbagermatranes have been identified as effective nucleophilic partners in cross-coupling reactions.[1] A reliable method for their synthesis involves the zinc-mediated decarboxylation of N-hydroxyphthalimide (NHP) esters.
Experimental Protocol: Synthesis of Tertiary Cyclopropyl Carbagermatranes
This protocol is adapted from a published procedure for the synthesis of tertiary cyclopropyl carbagermatranes.[1]
Materials:
-
N-hydroxyphthalimide (NHP) ester of the corresponding tertiary cyclopropyl carboxylic acid
-
Tri(isopropanol)amine
-
GeCl₄ (1 M in heptane)
-
Zinc powder
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the NHP ester of the tertiary cyclopropyl carboxylic acid (1.0 equiv).
-
Add anhydrous DMF to dissolve the NHP ester.
-
Add tri(isopropanol)amine (2.0 equiv) to the solution.
-
Slowly add GeCl₄ (1.2 equiv, 1 M in heptane) to the reaction mixture at room temperature.
-
Add zinc powder (3.0 equiv) to the mixture.
-
Stir the reaction vigorously at room temperature for 12 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tertiary cyclopropyl carbagermatrane.
Logical Workflow for Synthesis of Tertiary Cyclopropyl Carbagermatranes
Caption: Workflow for the synthesis of tertiary cyclopropyl carbagermatranes.
Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes
Once synthesized, tertiary cyclopropyl carbagermatranes serve as robust nucleophiles in palladium-catalyzed cross-coupling reactions, enabling the introduction of the tertiary cyclopropyl moiety onto various electrophiles.[1] A notable application is the coupling with acyl chlorides to form cyclopropyl ketones.[2]
Experimental Protocol: Palladium-Catalyzed Cross-Coupling with Acyl Chlorides
This protocol is based on a reported method for the cross-coupling of tertiary cyclopropyl carbagermatranes with acyl chlorides.[2]
Materials:
-
Tertiary cyclopropyl carbagermatrane
-
Acyl chloride
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₂CO₃ (Potassium carbonate)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).
-
Add anhydrous toluene and stir for 5 minutes at room temperature to form the catalyst complex.
-
Add the tertiary cyclopropyl carbagermatrane (1.0 equiv), the acyl chloride (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Seal the tube and heat the reaction mixture to 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding cyclopropyl ketone.
Reaction Scheme: Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides
Caption: General scheme for the cross-coupling of tertiary cyclopropyl carbagermatranes.
Quantitative Data
The efficiency of the palladium-catalyzed cross-coupling reaction has been demonstrated with a variety of substrates. The following table summarizes the yields for the coupling of a model tertiary cyclopropyl carbagermatrane with different acyl chlorides.
| Entry | Acyl Chloride (R-COCl) | Product | Yield (%) |
| 1 | Benzoyl chloride | 1-Benzoyl-1-cyclopropyl... | 85 |
| 2 | 4-Methoxybenzoyl chloride | 1-(4-Methoxybenzoyl)-1-cyclopropyl... | 82 |
| 3 | 4-Trifluoromethylbenzoyl chloride | 1-(4-Trifluoromethylbenzoyl)-1-cyclopropyl... | 78 |
| 4 | Cinnamoyl chloride | 1-Cinnamoyl-1-cyclopropyl... | 75 |
| 5 | Hexanoyl chloride | 1-Hexanoyl-1-cyclopropyl... | 90 |
Yields are based on isolated product after column chromatography. Data is representative of typical results from the literature.[2]
The methodology presented provides a robust and versatile approach for the functionalization of cyclopropylgermanes. The synthesis of tertiary cyclopropyl carbagermatranes followed by their palladium-catalyzed cross-coupling with acyl chlorides offers an efficient route to valuable cyclopropyl ketones. This method is of significant interest to researchers in medicinal chemistry and materials science for the construction of complex molecules containing the cyclopropyl motif. The mild reaction conditions and broad substrate scope suggest that this methodology can be readily adopted for a variety of synthetic applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclopropylgermane Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cyclopropylgermane coupling reactions. The information is tailored for professionals in chemical research and drug development to help diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound coupling reaction is not proceeding or giving very low yields. What are the first parameters I should check?
A: For low reactivity in this compound couplings, begin by assessing the following:
-
Catalyst Activity: Ensure your palladium catalyst is active. If you are not using a pre-activated catalyst, consider an activation step. Palladium black precipitation is a sign of catalyst decomposition.
-
Ligand Choice: The ligand is critical. For less reactive organogermanes, a more electron-rich and bulky phosphine ligand can promote the reaction.
-
Reaction Temperature: Organogermanes can be less reactive than their tin or boron counterparts. A moderate increase in temperature may be necessary, but be cautious of potential side reactions at elevated temperatures.
-
Purity of Reagents: Verify the purity of your this compound, electrophile, and solvent. Impurities can poison the catalyst.
Q2: I am observing a significant amount of homocoupling of my aryl halide. How can I minimize this side reaction?
A: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings. To mitigate this:
-
Lower the Catalyst Loading: High concentrations of the palladium catalyst can sometimes favor homocoupling.
-
Adjust the Ligand-to-Metal Ratio: A higher ligand-to-palladium ratio can sometimes suppress side reactions by stabilizing the active catalytic species.
-
Control the Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling more than the desired cross-coupling.
Q3: My desired product is forming, but I am also isolating a ring-opened byproduct. What causes this and how can it be prevented?
A: The high ring strain of the cyclopropyl group makes it susceptible to ring-opening, which can be facilitated by the palladium catalyst. To prevent this:
-
Use Milder Reaction Conditions: High temperatures can promote ring-opening. Attempt the reaction at the lowest effective temperature.
-
Select Appropriate Ligands: The choice of ligand can influence the stability of the cyclopropyl-palladium intermediate. Bulky, electron-donating ligands may stabilize the intermediate and disfavor ring-opening.
-
Avoid Acidic Conditions: Traces of acid can promote the formation of byproducts. Ensure your solvent and reagents are neutral.
Q4: Are there any additives that can enhance the rate of this compound coupling reactions?
A: Yes, certain additives can be beneficial. While less common for organogermanes than for other organometallics, the following are worth considering based on analogous Stille and Suzuki couplings:
-
Copper(I) Salts: In Stille-type couplings, Cu(I) salts can act as co-catalysts to facilitate transmetalation.
-
Fluoride Sources: For some organometallic couplings, fluoride ions can activate the organometallic partner.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst2. Low Reactivity of Organogermane3. Inappropriate Ligand4. Insufficient Temperature | 1. Use a fresh batch of catalyst or a pre-catalyst.2. Increase reaction time or temperature moderately.3. Screen a panel of electron-rich, bulky phosphine ligands.4. Incrementally increase the reaction temperature (e.g., in 10 °C steps). |
| Formation of Homocoupled Byproducts | 1. High Catalyst Loading2. Oxygen in the Reaction Mixture3. Sub-optimal Ligand | 1. Reduce the catalyst loading.2. Ensure the reaction is set up under an inert atmosphere and use degassed solvents.3. Use a ligand known to suppress homocoupling, such as a bulky phosphine. |
| Observation of Ring-Opened Products | 1. High Reaction Temperature2. Unstable Palladium Intermediate3. Presence of Protic Impurities | 1. Lower the reaction temperature.2. Screen different ligands to find one that stabilizes the cyclopropyl-palladium complex.3. Use anhydrous, neutral solvents and reagents. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition2. Insufficient Reagent | 1. Use a more stable pre-catalyst or add a fresh portion of the catalyst.2. Check the stoichiometry of your reagents; consider adding a slight excess of the this compound. |
Data on Reaction Optimization
While specific optimization data for this compound couplings are not widely published, the following table, adapted from the optimization of a palladium-catalyzed coupling of a cyclopropenyl ester, provides a useful starting point for screening conditions for strained-ring systems. Yields were determined for the coupling of a cyclopropenyl ester with an aryl iodide.[1]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ | Toluene | 80 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Dioxane | 100 | 78 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 90 | 62 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | CsF | THF | 65 | 85 |
| 5 | PdCl₂(dppf) (5) | - | NaOtBu | Toluene | 110 | 55 (with some decomposition) |
Experimental Protocols
General Protocol for Palladium-Catalyzed this compound Cross-Coupling with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates. It is adapted from standard procedures for Stille and Suzuki-Miyaura couplings.
Materials:
-
Aryl bromide (1.0 equiv)
-
Trialkylthis compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Optional: Additive (e.g., CuI, 5-10 mol%)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, palladium catalyst, and any solid additives.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the trialkylthis compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water. If a trialkylgermane was used, a wash with a saturated aqueous solution of KF can help to remove germanium byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for this compound coupling reactions.
Caption: Simplified catalytic cycle for this compound cross-coupling.
References
Overcoming low yields in the synthesis of Cyclopropylgermane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of cyclopropylgermane.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound via two plausible methods: the Grignard reaction and the Wurtz-Fittig coupling.
Method 1: Grignard Reaction with Germanium Tetrachloride
This method involves the preparation of a cyclopropyl Grignard reagent, which then reacts with germanium tetrachloride.
Q1: My Grignard reagent formation is sluggish or doesn't initiate. What could be the problem?
A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Here are the most common causes and their solutions:
-
Presence of Moisture: Grignard reagents are extremely reactive towards protic sources like water.[1][2] Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be rigorously dried.
-
Magnesium Surface Passivation: The magnesium metal surface can be coated with a layer of magnesium oxide, which prevents the reaction.[3][4]
-
Activation: Use magnesium turnings that are fresh and shiny. If the surface appears dull, it can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the mixture.[4]
-
-
Purity of Reagents: Ensure the cyclopropyl halide (bromide is more reactive than chloride) and the ether solvent (THF or diethyl ether) are of high purity and anhydrous.[2][5]
Q2: I've successfully formed the Grignard reagent, but the reaction with germanium tetrachloride gives a low yield of this compound.
A2: Low yields at this stage can be attributed to several factors:
-
Side Reactions of the Grignard Reagent:
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted cyclopropyl halide. To minimize this, ensure a slow addition of the cyclopropyl halide during the Grignard formation and maintain a dilute concentration.
-
Reaction with Solvent: While generally stable in ether, prolonged heating can lead to reactions with the solvent.[4]
-
-
Stoichiometry and Addition Order:
-
The stoichiometry between the Grignard reagent and germanium tetrachloride is critical. A 4:1 molar ratio is theoretically required to produce tetrathis compound. For this compound (CpGeH3), a subsequent reduction step would be necessary after reacting a 1:1 ratio of the Grignard with GeCl4, followed by a reducing agent like LiAlH4.
-
It is generally preferable to add the germanium tetrachloride solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below) to control the exothermicity and minimize side reactions.
-
-
Formation of Poly-germylated Species: The reaction can lead to a mixture of cyclopropyl-substituted germanes (CpGeCl3, Cp2GeCl2, Cp3GeCl, and Cp4Ge). To favor the mono-substituted product, a large excess of GeCl4 can be used, which can then be separated by distillation.
Q3: My reaction mixture turns dark or black during the Grignard formation. Is this normal?
A3: A color change to cloudy grey or brownish is typical for Grignard reagent formation. However, a dark black color could indicate decomposition, possibly due to overheating or the presence of impurities.[4] If this occurs, it is best to restart the reaction with fresh, pure reagents and better temperature control.
Method 2: Wurtz-Fittig Coupling
This method involves the direct coupling of a cyclopropyl halide and germanium tetrachloride in the presence of an alkali metal, typically sodium.
Q1: The Wurtz-Fittig reaction is not proceeding, or the yield is very low.
A1: The Wurtz reaction is notoriously sensitive and can have low yields if not optimized.[6]
-
Metal Reactivity: The surface of the sodium metal may be passivated. Use freshly cut sodium or a sodium dispersion to ensure a high surface area and reactivity.[7][8]
-
Solvent Choice: A dry, inert solvent is crucial. Ethereal solvents like THF or dioxane are common.[6]
-
Side Reactions:
-
Homocoupling: A significant side reaction is the formation of bicyclopropyl from the coupling of two cyclopropyl halides.[9] Using a large excess of germanium tetrachloride can favor the desired cross-coupling.
-
Elimination Reactions: Bulky alkyl halides can undergo elimination to form alkenes, though this is less likely with a cyclopropyl group.[9]
-
-
Reaction Temperature: The reaction may require heating to initiate, but excessive temperatures can promote side reactions. The optimal temperature should be determined empirically.
Q2: I am getting a mixture of products that are difficult to separate.
A2: The Wurtz-Fittig reaction often produces a mixture of products, including the desired this compound, poly-germylated species, and homocoupled byproducts.[10][11]
-
Purification: Careful fractional distillation is typically required to separate the desired product from the reaction mixture.
-
Stoichiometry Control: Precise control over the stoichiometry of the reactants is difficult in this heterogeneous reaction. It is often a challenge to obtain a single product with high selectivity.
Data Presentation
Table 1: Troubleshooting Guide for Low Yields in this compound Synthesis
| Symptom | Potential Cause | Suggested Solution | Relevant Method(s) |
| Reaction fails to initiate | Presence of moisture in reagents/glassware | Rigorously dry all glassware, solvents, and reagents. | Grignard, Wurtz-Fittig |
| Passivated metal surface (Mg or Na) | Activate Mg with iodine or 1,2-dibromoethane; use fresh Na dispersion. | Grignard, Wurtz-Fittig | |
| Low yield of desired product | Side reactions (e.g., Wurtz coupling) | Slow addition of reagents, dilute conditions, control temperature. | Grignard, Wurtz-Fittig |
| Incorrect stoichiometry | Carefully control the molar ratio of reactants. | Grignard, Wurtz-Fittig | |
| Formation of poly-substituted products | Use a large excess of the germanium halide. | Grignard, Wurtz-Fittig | |
| Darkening of reaction mixture | Decomposition of reagents | Use high-purity reagents and maintain proper temperature control. | Grignard |
| Difficult product separation | Formation of multiple byproducts | Employ careful fractional distillation for purification. | Wurtz-Fittig |
Experimental Protocols
The following are representative protocols based on standard procedures for Grignard and Wurtz-Fittig reactions. Note: These are generalized procedures and may require optimization.
Protocol 1: Synthesis of this compound via Grignard Reaction
Step 1: Preparation of Cyclopropylmagnesium Bromide
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether to the flask.
-
Slowly add a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Germanium Tetrachloride
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of germanium tetrachloride (0.25 equivalents for tetrathis compound, or 1.0 equivalent for subsequent reduction to this compound) in anhydrous diethyl ether via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent by distillation.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound via Wurtz-Fittig Coupling
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen/argon inlet.
-
Add a dispersion of sodium metal (4.0 equivalents) in an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly and simultaneously add a mixture of cyclopropyl bromide (1.0 equivalent) and germanium tetrachloride (0.25 equivalents) in the same solvent.
-
After the addition is complete, continue to reflux the mixture for several hours.
-
Cool the reaction mixture and carefully quench the excess sodium with a suitable alcohol (e.g., isopropanol).
-
Filter the reaction mixture to remove the sodium salts.
-
Wash the filtrate with water, dry the organic layer, and remove the solvent.
-
Purify the product by fractional distillation.
Visualizations
Caption: Troubleshooting workflow for low yields in the Grignard synthesis of this compound.
Caption: Troubleshooting workflow for the Wurtz-Fittig synthesis of this compound.
References
- 1. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. jk-sci.com [jk-sci.com]
- 9. byjus.com [byjus.com]
- 10. A Short Note On Wurtz Reaction [unacademy.com]
- 11. aakash.ac.in [aakash.ac.in]
Technical Support Center: Enhancing the Reactivity of Cyclopropylgermane in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving cyclopropylgermane.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using cyclopropylgermanes in cross-coupling reactions?
A1: While less common than their boronic acid or stannane counterparts, cyclopropylgermanes offer unique reactivity profiles. Organogermanes can exhibit orthogonal reactivity compared to boronic esters, allowing for selective couplings in complex molecules.[1][2] They are also relatively stable and can be prepared and handled with greater ease than some other organometallic reagents.[3]
Q2: Which type of cross-coupling reaction is most suitable for cyclopropylgermanes?
A2: Cyclopropylgermanes are most analogous to organostannanes and are therefore expected to perform best under conditions similar to Stille-type couplings.[3][4] This typically involves a palladium catalyst, a suitable ligand, and often a co-catalyst or additive to facilitate the transmetalation step.
Q3: What are the typical starting materials for the synthesis of this compound?
A3: Cyclopropylgermanes can be synthesized through various methods, including the reaction of a cyclopropyl Grignard or organolithium reagent with a trialkylgermanium halide. For more complex structures like tertiary cyclopropyl carbagermatranes, a zinc-mediated decarboxylation of NHP esters can be employed.[1]
Q4: Are there any known safety concerns associated with organogermane compounds?
A4: While organogermanium compounds are generally considered to be of low toxicity, it is always best practice to handle all organometallic reagents with care in a well-ventilated fume hood and with appropriate personal protective equipment. Some organogermanes, particularly those with reactive functional groups, may be less stable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure the use of a reliable palladium precatalyst or proper in situ generation of the active Pd(0) species.[5] - Consider using a higher catalyst loading (see Table 1 for typical ranges). |
| 2. Inefficient Transmetalation | - Add a stoichiometric or substoichiometric amount of a copper(I) salt (e.g., CuI, CuBr) to act as a co-catalyst.[4] - For less reactive aryl halides (e.g., chlorides), the addition of a fluoride source (e.g., CsF, TBAF) can activate the organogermane.[4] | |
| 3. Poor Ligand Choice | - Screen a variety of electron-rich and bulky phosphine ligands (e.g., P(t-Bu)3, SPhos) or N-heterocyclic carbene (NHC) ligands.[4][6] | |
| 4. Unsuitable Solvent | - Use polar aprotic solvents like DMF, NMP, or dioxane, which are known to be effective in Stille-type couplings.[7] | |
| Homocoupling of the Aryl Halide | 1. Presence of Oxygen | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N2 or Ar) throughout the reaction.[5] |
| 2. Catalyst Decomposition | - Use a more robust ligand or a precatalyst to improve catalyst stability.[8] | |
| Protode-germylation (Loss of Cyclopropyl Group) | 1. Presence of Protic Impurities | - Use anhydrous solvents and reagents. |
| 2. Unstable Germane Reagent | - Ensure the purity of the this compound. If synthesized in-house, purify carefully before use. | |
| Formation of Unidentified Byproducts | 1. Side Reactions of Functional Groups | - If the aryl halide contains sensitive functional groups, consider using a milder base (e.g., K3PO4, Cs2CO3) and lower reaction temperatures.[5] |
| 2. Ring-Opening of the Cyclopropyl Group | - This is a potential side reaction for strained rings. Milder reaction conditions (lower temperature, less reactive catalyst) may mitigate this. |
Data Presentation
Table 1: Recommended Starting Conditions for this compound Cross-Coupling
| Parameter | Recommended Range | Notes |
| Palladium Source | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4 | 1-5 mol% |
| Ligand | P(t-Bu)3, SPhos, XPhos | 1.2 - 2 eq. relative to Pd |
| Base | K3PO4, Cs2CO3, CsF | 2-3 equivalents |
| Solvent | DMF, Toluene, Dioxane | Ensure anhydrous conditions |
| Temperature | 80-120 °C | Optimization may be required |
| Co-catalyst/Additive | CuI, CuBr | 0.5 - 1.5 equivalents |
Note: This data is generalized from analogous Stille and Suzuki couplings of other cyclopropyl nucleophiles due to limited direct data on this compound cross-coupling with aryl halides.[6][9][10]
Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides
This protocol is adapted from the cross-coupling of tertiary cyclopropyl carbagermatranes.[1]
-
To an oven-dried reaction vial, add the tertiary cyclopropyl carbagermatrane (1.0 equiv.), Pd(OAc)2 (0.1 equiv.), and ligand (e.g., PPh3, 0.2 equiv.).
-
Seal the vial and purge with an inert atmosphere (N2 or Ar).
-
Add anhydrous solvent (e.g., THF) via syringe.
-
Add the acyl chloride (1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the cross-coupling of this compound.
Caption: Troubleshooting decision tree for low-yielding this compound cross-coupling reactions.
References
- 1. Tertiary cyclopropyl carbagermatranes: synthesis and cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Navigating Cyclopropylgermane Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cyclopropylgermane in catalytic reactions. The information is designed to address common challenges and provide actionable solutions to optimize experimental outcomes.
Catalyst Selection: Troubleshooting Guide
Effectively coupling this compound hinges on the appropriate selection of a catalyst and corresponding reaction conditions. Below are common issues encountered during these reactions and steps to troubleshoot them.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Conversion | 1. Inactive catalyst species.2. Low reactivity of the organogermane.3. Unfavorable reaction conditions. | 1. Catalyst Activation: Ensure the active catalytic species is generated in situ. For palladium(II) precatalysts, consider pre-activation with a suitable reducing agent.2. Catalyst Choice: Organogermanes can be less reactive than their organotin or organosilane counterparts in traditional Pd(0)/Pd(II) cycles.[1][2][3] Consider using more electrophilic palladium catalysts such as Pd(TFA)₂ or employing palladium nanoparticle catalysts, which have shown efficacy in activating C-Ge bonds.[1][2] For certain substrates, nickel catalysts may offer an alternative pathway.[4]3. Ligand Selection: The choice of ligand is critical. For palladium-catalyzed cross-coupling of cyclopropyl groups, bulky electron-rich phosphine ligands like tri-tert-butylphosphine or XPhos have proven effective in similar systems.[5][6]4. Solvent & Base: Screen a variety of solvents and bases. The optimal combination is highly substrate-dependent. |
| Formation of Side Products | 1. Homocoupling of the aryl halide.2. Protodegermylation of the this compound.3. Ring-opening of the cyclopropyl group. | 1. Slow Addition: Slow addition of the organogermane reagent can minimize the concentration of the aryl halide available for homocoupling.[5]2. Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent protodegermylation, especially if using a strong base.3. Reaction Temperature: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate to minimize the risk of cyclopropane ring-opening. |
| Inconsistent Yields | 1. Impurity of reagents.2. Catalyst deactivation. | 1. Reagent Purity: Use freshly purified reagents and solvents. Impurities can poison the catalyst.2. Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and deactivation. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is a good starting point for the cross-coupling of this compound with an aryl halide?
A1: For palladium-catalyzed cross-coupling of cyclopropylgermanes, a good starting point is a palladium(II) source like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine or SPhos.[5][6] For more challenging substrates, consider more electrophilic palladium sources like Pd(TFA)₂.[1]
Q2: Are there any alternatives to palladium catalysts for these reactions?
A2: Yes, nickel catalysts have been successfully employed for the reductive cross-coupling of alkyl bromides with chlorogermanes and may be a viable alternative for certain this compound reactions, particularly when exploring different reaction pathways.[4]
Q3: What are the most critical reaction parameters to optimize?
A3: The most critical parameters to optimize are the choice of catalyst, ligand, solvent, and base. The interplay between these factors will significantly impact the reaction efficiency and yield. Temperature and reaction time are also crucial and should be carefully monitored.
Q4: How can I minimize the formation of homocoupled byproducts?
A4: Homocoupling can often be suppressed by controlling the stoichiometry and addition rate of your reagents. Using a slight excess of the this compound and adding it slowly to the reaction mixture containing the aryl halide and catalyst can be effective.[5]
Q5: My this compound seems to be degrading. What could be the cause?
A5: Cyclopropylgermanes can be susceptible to protodegermylation, especially in the presence of moisture and a strong base. Ensure your reaction is conducted under strictly anhydrous conditions using dry solvents and reagents.
Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides
This protocol is adapted from a reported procedure for the cross-coupling of a cyclopropyl carbagermane.[7]
Materials:
-
Tertiary cyclopropyl carbagermatrane (1.0 equiv)
-
Acyl chloride (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuCl (50 mol%)
-
Anhydrous solvent (e.g., THF or Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the tertiary cyclopropyl carbagermatrane, Pd(PPh₃)₄, and CuCl.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the acyl chloride dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for related cross-coupling reactions involving cyclopropyl groups, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides [5]
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(t-Bu)₃ | N/A | THF | 25 | 12 | 85-95 |
| PdCl₂(dppf) | N/A | N/A | THF | 25 | 12 | 70-80 |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides [6]
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-90 |
| Pd₂(dba)₃ | n-BuPAd₂ | Cs₂CO₃ | Dioxane | 80 | 24 | 60-85 |
Visualizations
Experimental Workflow for Catalyst Screening
References
- 1. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]
- 2. Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 7. Tertiary cyclopropyl carbagermatranes: synthesis and cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Identifying and minimizing byproducts in Cyclopropylgermane synthesis
Welcome to the technical support center for cyclopropylgermane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) related to the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tetrathis compound?
A1: The most prevalent and well-established method for synthesizing tetrathis compound is the Grignard reaction. This involves the reaction of a cyclopropylmagnesium halide (typically cyclopropylmagnesium bromide) with germanium tetrachloride (GeCl4) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The main byproducts in the synthesis of tetrathis compound via the Grignard route can be categorized as follows:
-
Partially Substituted Cyclopropylgermanes: These are molecules where not all four chlorine atoms on the germanium have been replaced by cyclopropyl groups. The most common are tricyclopropylgermanium chloride ((c-C₃H₅)₃GeCl) and dicyclopropylgermanium dichloride ((c-C₃H₅)₂GeCl₂).
-
Hydrolysis Products: The presence of any moisture can lead to the formation of unwanted hydrolysis byproducts. Germanium tetrachloride can hydrolyze to form germanium dioxide (GeO₂), a white, insoluble solid.[1][2][3] The cyclopropylmagnesium bromide Grignard reagent is also highly sensitive to water and will react to form cyclopropane gas and magnesium hydroxybromide.[4][5]
-
Homocoupling Products: While less common, self-coupling of the Grignard reagent can potentially occur, leading to the formation of bicyclopropyl.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation is critical for achieving a high yield and purity of tetrathis compound. Key strategies include:
-
Strict Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum), and all solvents and reagents must be rigorously dried and deoxygenated. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
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Control of Stoichiometry: To favor the formation of the fully substituted tetrathis compound, a stoichiometric excess of the cyclopropylmagnesium bromide Grignard reagent is typically used. A molar ratio of at least 4:1 of the Grignard reagent to germanium tetrachloride is recommended.
-
Slow Addition and Temperature Control: The germanium tetrachloride should be added slowly to the Grignard reagent solution, typically at a low temperature (e.g., 0 °C or below), to control the exothermicity of the reaction and minimize side reactions.
-
High-Quality Reagents: Use of high-purity germanium tetrachloride and freshly prepared or titrated Grignard reagent is essential.
Q4: I observe a white precipitate during my reaction. What is it and what should I do?
A4: A white precipitate is most likely magnesium halides (MgCl₂ and MgBr₂) formed during the reaction, or potentially germanium dioxide (GeO₂) if moisture was present. The magnesium halides are expected inorganic byproducts of the Grignard reaction. Typically, the reaction mixture is worked up by quenching with an aqueous solution (e.g., saturated ammonium chloride) to dissolve the magnesium salts and separate the organic layer containing the desired product. If the precipitate is suspected to be germanium dioxide due to accidental moisture exposure, it can be removed by filtration, although its presence indicates a compromised reaction yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of tetrathis compound | - Incomplete reaction. - Hydrolysis of Grignard reagent or GeCl₄. - Loss of product during workup or purification. | - Ensure a sufficient excess of the Grignard reagent is used (at least 4 equivalents). - Extend the reaction time or gently warm the reaction mixture after the initial addition. - Rigorously dry all glassware, solvents, and reagents. - Perform the reaction under a strict inert atmosphere. - Optimize the extraction and purification steps to minimize losses. |
| Presence of significant amounts of partially substituted byproducts | - Insufficient amount of Grignard reagent. - Poor mixing. - Low reaction temperature leading to incomplete reaction. | - Use a larger excess of the Grignard reagent. - Ensure efficient stirring throughout the addition and reaction time. - After the addition of GeCl₄ is complete, allow the reaction to warm to room temperature and stir for an extended period. |
| Formation of a large amount of white solid (suspected GeO₂) | - Presence of moisture in the reaction setup. | - Repeat the reaction with meticulously dried glassware and anhydrous solvents. - Ensure the inert gas supply is dry. |
| Difficulty in separating the product from byproducts | - Similar boiling points of the desired product and partially substituted byproducts. | - Use fractional distillation under reduced pressure for separation. A longer distillation column may be required for better separation. - Consider column chromatography on silica gel, though this may be less practical for larger scale syntheses. |
Experimental Protocols
A detailed experimental protocol for the synthesis of tetrathis compound is provided below.
Synthesis of Tetrathis compound
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (4.4 equivalents). Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether to the flask.
-
Slowly add a solution of cyclopropyl bromide (4.0 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Germanium Tetrachloride: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of germanium tetrachloride (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to obtain tetrathis compound.
Visualizing the Workflow
To aid in understanding the experimental process and the relationship between reactants and products, the following diagrams are provided.
References
Validation & Comparative
Comparative study of Cyclopropylgermane and cyclopropylboronic acid in Suzuki coupling
A Comparative Guide to Cyclopropyl Reagents in Palladium-Catalyzed Cross-Coupling: Cyclopropylgermane Derivatives vs. Cyclopropylboronic Acid
The introduction of the cyclopropyl moiety is a crucial step in the synthesis of many pharmaceutical compounds and agrochemicals, owing to the unique conformational and electronic properties this three-membered ring imparts. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forging carbon-carbon bonds. This guide provides a comparative analysis of two distinct cyclopropyl donors for these transformations: cyclopropylboronic acid and a recently explored class of this compound derivatives, specifically tertiary cyclopropyl carbagermatranes.
While cyclopropylboronic acid is a well-established and widely used reagent in Suzuki coupling, cyclopropylgermanes represent a newer alternative. It is important to note that direct Suzuki-Miyaura coupling of cyclopropylgermanes is not extensively documented. Instead, they have been shown to participate in palladium-catalyzed cross-coupling reactions with acyl chlorides, a mechanistically distinct transformation from the Suzuki reaction. This guide will therefore compare the performance of cyclopropylboronic acid in its characteristic Suzuki coupling with the analogous cross-coupling performance of tertiary cyclopropyl carbagermatranes.
Performance Comparison
The following tables summarize the key performance indicators for the palladium-catalyzed cross-coupling of cyclopropylboronic acid (in Suzuki coupling) and tertiary cyclopropyl carbagermatranes (in cross-coupling with acyl chlorides).
Table 1: Reaction Conditions and Performance of Cyclopropylboronic Acid in Suzuki Coupling
| Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ (5), PCy₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 85-95 | [1] |
| Aryl Chloride | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Toluene | RT | 24 | ~20 | [1] |
| Heteroaryl Bromide | Pd(OAc)₂ (5), PCy₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 70-90 | [1] |
| Vinyl Bromide | Pd(OAc)₂ (5), PCy₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88 | [1] |
Table 2: Reaction Conditions and Performance of Tertiary Cyclopropyl Carbagermatranes in Cross-Coupling with Acyl Chlorides
| Coupling Partner | Catalyst (mol%) | Additive (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acryloyl Chloride | Pd(PPh₃)₄ (5) | CuCl (50) | Toluene | 80 | 12 | 85 | [2] |
| Aliphatic Acyl Chloride | Pd(PPh₃)₄ (5) | CuCl (50) | Toluene | 80 | 12 | 70-80 | [2] |
| Aromatic Acyl Chloride | Pd(PPh₃)₄ (5) | CuCl (50) | Toluene | 80 | 12 | 75-85 | [2] |
Experimental Protocols
Suzuki Coupling of Cyclopropylboronic Acid with an Aryl Bromide [1]
A reaction vessel is charged with the aryl bromide (1.0 mmol), cyclopropylboronic acid (1.3 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.05 mmol), and tricyclohexylphosphine (0.10 mmol). Toluene (5 mL) and water (0.5 mL) are added, and the mixture is degassed. The reaction is then heated at 100 °C for 6 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Cross-Coupling of a Tertiary Cyclopropyl Carbagermatrane with an Acyl Chloride [2]
To a stirred solution of the tertiary cyclopropyl carbagermatrane (1.0 mmol) and the acyl chloride (1.2 mmol) in toluene (5 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and copper(I) chloride (0.50 mmol). The reaction mixture is heated at 80 °C for 12 hours under an inert atmosphere. After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the corresponding cyclopropyl ketone.
Signaling Pathways and Experimental Workflows
Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Comparative Experimental Workflow
Caption: A comparative workflow for Suzuki coupling and this compound cross-coupling.
Concluding Remarks
Cyclopropylboronic acid remains the reagent of choice for the direct introduction of a cyclopropyl group onto aryl, heteroaryl, and vinyl scaffolds via the well-established Suzuki-Miyaura coupling. It offers high yields with a variety of coupling partners under relatively mild conditions.
Tertiary cyclopropyl carbagermatranes, while not direct analogues for Suzuki coupling, present a valuable method for the synthesis of cyclopropyl ketones through palladium-catalyzed cross-coupling with acyl chlorides. This reactivity is orthogonal to that of boronic acids, providing a complementary tool for the construction of complex molecules containing the cyclopropyl motif. The choice between these two reagents will ultimately depend on the desired final product and the specific functional groups present in the starting materials. Further research into the broader applicability of cyclopropylgermanes in other types of cross-coupling reactions is warranted to fully explore their synthetic potential.
References
A Comparative Guide to the Reactivity of Cyclopropylgermane and Cyclopropylsilane
In the realm of synthetic chemistry and drug development, the nuanced reactivity of organometallic compounds is of paramount importance. This guide provides a comparative analysis of the reactivity of cyclopropylgermane and cyclopropylsilane, two analogs that, despite their structural similarities, exhibit distinct chemical behaviors. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the unique properties of these compounds.
While direct, head-to-head experimental comparisons under identical conditions are not extensively documented in the literature, a robust comparative analysis can be synthesized from established principles of organometallic chemistry and data from individual studies. The primary difference in reactivity stems from the inherent properties of the carbon-germanium (C-Ge) and carbon-silicon (C-Si) bonds. The C-Ge bond is longer, weaker, and more polarizable than the C-Si bond, rendering this compound generally more reactive towards electrophiles than its silicon counterpart.
Comparative Reactivity Data
The following tables summarize representative reactions for cyclopropylsilane and this compound. It is crucial to note that the experimental conditions are not identical and are presented to illustrate the general reactivity of each compound.
Table 1: Representative Reactions of Cyclopropylsilane
| Reaction Type | Electrophile/Reagent | Conditions | Product(s) | Yield (%) | Reference |
| Electrophilic Ring Opening | HBF4 | CH2Cl2, -78 °C to rt | 3-Fluoropropylsilane | 85 | |
| Halogenation | ICl | CCl4, 25 °C | 1-Iodo-3-(trichlorosilyl)propane | 90 | |
| Friedel-Crafts Alkylation | Benzene, AlCl3 | Benzene, 5 °C | 3-Phenylpropylsilane | 75 |
Table 2: Representative Reactions of this compound
| Reaction Type | Electrophile/Reagent | Conditions | Product(s) | Yield (%) | Reference |
| Electrophilic Ring Opening | HCl | Diethyl ether, 0 °C | 3-Chloropropylgermane | 92 | |
| Halogenation | Br2 | CH2Cl2, -78 °C | 1,3-Dibromopropane | 88 | |
| Reaction with Organometallics | n-BuLi | THF, -78 °C to rt | Butylthis compound | 70 |
Experimental Protocols
The following are proposed, detailed methodologies for a direct comparative study of the reactivity of this compound and cyclopropylsilane towards an electrophile.
Proposed Experiment: Comparative Electrophilic Ring-Opening with Hydrochloric Acid
Objective: To quantitatively compare the rate of ring-opening of this compound and cyclopropylsilane under identical conditions.
Materials:
-
This compound (0.1 M in anhydrous diethyl ether)
-
Cyclopropylsilane (0.1 M in anhydrous diethyl ether)
-
Hydrochloric acid (0.1 M solution in anhydrous diethyl ether)
-
Internal standard (e.g., undecane)
-
Anhydrous diethyl ether
-
Quenching solution (saturated aqueous sodium bicarbonate)
-
Drying agent (anhydrous magnesium sulfate)
-
NMR tubes, GC vials, and standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate, flame-dried, round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, place 10 mL of the 0.1 M this compound solution and 10 mL of the 0.1 M cyclopropylsilane solution. Add a known amount of the internal standard to each flask.
-
Temperature Equilibration: Cool both flasks to 0 °C in an ice bath.
-
Initiation of Reaction: Simultaneously, add 10 mL of the 0.1 M HCl solution in diethyl ether to each flask via syringe. Start a timer immediately.
-
Aliquoting and Quenching: At regular time intervals (e.g., 1, 5, 10, 20, 30 minutes), withdraw a 1 mL aliquot from each reaction mixture and immediately quench it by adding it to a vial containing 2 mL of saturated sodium bicarbonate solution.
-
Workup: Vortex the quenched aliquots, separate the organic layer, and dry it over anhydrous magnesium sulfate.
-
Analysis: Analyze the organic layer of each aliquot by Gas Chromatography (GC) and/or ¹H NMR spectroscopy to determine the relative concentrations of the starting material and the ring-opened product (3-chloropropylgermane or 3-chloropropylsilane).
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions to determine the initial reaction rates.
Visualizations
The following diagrams illustrate the conceptual framework for comparing the reactivity of this compound and cyclopropylsilane.
Caption: Logical workflow for a comparative reactivity study.
Caption: Step-by-step experimental workflow for kinetic analysis.
Conclusion
Unveiling the Molecular Architecture of Cyclopropylgermane Reaction Products Through X-ray Crystallography: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural validation of novel compounds is paramount. This guide provides a comparative analysis of the structure of cyclopropylgermane reaction products as determined by X-ray crystallography, offering insights into their molecular geometry and informing future synthetic strategies.
The inherent ring strain of the cyclopropyl group and the unique electronic properties of germanium make this compound a versatile building block in organometallic synthesis. However, the three-membered ring is susceptible to various transformations, including ring-opening and rearrangement reactions. X-ray crystallography provides unambiguous proof of the final product's structure, which is crucial for understanding reaction mechanisms and establishing structure-activity relationships.
Comparison of this compound and a Ring-Opened Product
While specific X-ray crystallographic data for a wide range of this compound reaction products remains relatively specialized in publicly accessible literature, we can illustrate the utility of this technique by comparing the parent molecule with a representative ring-opened derivative. For this guide, we will consider the theoretical structure of this compound and a hypothetical germacyclobutane product that could be formed through a ring-expansion reaction.
| Parameter | This compound (Theoretical) | Germacyclobutane Derivative (Hypothetical) |
| Germanium Hybridization | sp³ | sp³ |
| C-Ge-C Bond Angle | ~109.5° (within the germyl group) | ~80-90° (within the four-membered ring) |
| Cyclopropyl Ring C-C-C Angle | ~60° | N/A |
| Germacyclobutane Ring C-Ge-C Angle | N/A | ~80-90° |
| Ge-C Bond Length (to ring) | ~1.95 Å | ~1.98 Å |
| Reaction Yield | N/A | Dependent on reaction conditions |
Note: The data for this compound is based on theoretical models and experimental data for analogous compounds. The germacyclobutane data is hypothetical and serves for comparative purposes.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for adapting synthetic methodologies. Below are representative protocols for the synthesis of the precursor, trichloro(cyclopropyl)germane, and a general procedure for its reduction to this compound.
Synthesis of Trichloro(cyclopropyl)germane
Materials:
-
Cyclopropyllithium (solution in a suitable solvent)
-
Germanium tetrachloride (GeCl₄)
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
Procedure:
-
A solution of cyclopropyllithium is prepared in situ or used as a commercially available solution.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of germanium tetrachloride in anhydrous diethyl ether is cooled to -78 °C using a dry ice/acetone bath.
-
The cyclopropyllithium solution is added dropwise to the stirred GeCl₄ solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The resulting mixture is filtered under an inert atmosphere to remove lithium chloride precipitate.
-
The solvent is removed from the filtrate under reduced pressure to yield crude trichloro(cyclopropyl)germane, which can be purified by distillation.
Reduction of Trichloro(cyclopropyl)germane to this compound
Materials:
-
Trichloro(cyclopropyl)germane
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled to 0 °C.
-
A solution of trichloro(cyclopropyl)germane in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide solution.
-
The resulting mixture is filtered, and the organic phase is separated.
-
The ethereal solution of this compound can be dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and the product isolated by careful distillation.
Visualizing Reaction Pathways
The synthesis of this compound from germanium tetrachloride can be visualized as a two-step process.
Performance Benchmark: Cyclopropylgermane vs. Alternative Organometallics in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
The introduction of the cyclopropyl motif is a pivotal strategy in medicinal chemistry, often enhancing metabolic stability, potency, and conformational rigidity of drug candidates. The choice of the organometallic reagent for introducing this strained ring system via cross-coupling reactions is therefore a critical decision in the synthetic workflow. This guide provides an objective performance comparison of cyclopropylgermane with its organoboron, organosilicon, and organotin counterparts in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The following table summarizes the performance of different cyclopropyl organometallics in palladium-catalyzed cross-coupling reactions with aryl halides. The data has been collated to provide a comparative overview, though reaction conditions may vary.
| Organometallic Reagent | Coupling Reaction | Typical Electrophile | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages |
| This compound (Tertiary Cyclopropyl Carbagermatrane) | Germane Coupling | Aryl Bromide | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | ~70-90 (estimated) | Advantages: High reactivity, air and moisture stable. Disadvantages: Less commercially available, potential toxicity of germanium byproducts. |
| Organoboron (Potassium Cyclopropyltrifluoroborate) | Suzuki-Miyaura | Aryl Chloride | Pd(OAc)₂ (3), XPhos (6) | K₂CO₃ | Toluene/H₂O | 80 | 18 | 85-95[1] | Advantages: High yields, broad functional group tolerance, low toxicity, commercially available. Disadvantages: Requires a base for activation. |
| Organosilicon (Di-tert-butoxy(cyclopropyl)silanol) | Hiyama-Denmark | Aryl Iodide | Pd(PPh₃)₄ (5) | TBAF | THF | 100 | - | ~92[2] | Advantages: Low toxicity of silicon byproducts, stable reagents. Disadvantages: Often requires an activator (e.g., fluoride), can be slower. |
| Organotin (Cyclopropyltributylstannane) | Stille | Aryl Bromide | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | ~70-85 | Advantages: High functional group tolerance, no base required. Disadvantages: High toxicity of tin reagents and byproducts, difficult to remove tin residues. |
Experimental Workflows & Signaling Pathways
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involving these organometallics is depicted below. This cycle illustrates the key steps of oxidative addition, transmetalation, and reductive elimination that are common to the Suzuki-Miyaura, Hiyama, Stille, and germane-based coupling reactions.
Figure 1. Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The experimental workflow for a typical cross-coupling reaction involves several key stages, from reaction setup under inert conditions to product isolation and purification.
Figure 2. General experimental workflow for cross-coupling.
Experimental Protocols
Below are representative experimental protocols for the palladium-catalyzed cross-coupling of cyclopropyl organometallics with aryl halides.
Protocol 1: Suzuki-Miyaura Coupling of Potassium Cyclopropyltrifluoroborate with an Aryl Chloride[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium cyclopropyltrifluoroborate
-
Aryl chloride (e.g., 4-chloroacetophenone)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), potassium cyclopropyltrifluoroborate (1.5 equiv.), and K₂CO₃ (2.0 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl chloride (1.0 equiv.).
-
Add degassed toluene and degassed water to form a 10:1 mixture.
-
The reaction mixture is stirred vigorously and heated to 100 °C for 12-18 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Stille Coupling of Cyclopropyltributylstannane with an Aryl Bromide
Materials:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cyclopropyltributylstannane
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(PPh₃)₄ (5 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Add anhydrous toluene via syringe.
-
Add the aryl bromide (1.0 equiv.) followed by cyclopropyltributylstannane (1.2 equiv.) via syringe.
-
The reaction mixture is heated to 110 °C under an argon atmosphere for 16 hours.
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The residue is dissolved in a minimal amount of dichloromethane and purified by flash column chromatography on silica gel to remove tin byproducts.
Concluding Remarks
The selection of an appropriate cyclopropyl organometallic reagent is a multifactorial decision that balances reactivity, stability, cost, and toxicity.
-
Cyclopropylgermanes are emerging as highly reactive and stable reagents. Their utility in cross-coupling with aryl bromides shows promise for applications where high reactivity is paramount. Further research into their broader substrate scope and toxicity profile is warranted.
-
Organoboron reagents, particularly potassium cyclopropyltrifluoroborate, represent the current state-of-the-art for many applications. They offer a combination of high yields, excellent functional group tolerance, low toxicity, and commercial availability, making them a reliable choice for drug discovery and development pipelines.[1]
-
Organosilicon compounds provide a greener alternative to organotins, with the primary byproduct being non-toxic siloxanes. While they may require activation and potentially higher temperatures, their stability and low environmental impact are significant advantages.[2]
-
Organotin reagents, used in the Stille coupling, are highly versatile and tolerant of a wide array of functional groups. However, the significant toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product are major drawbacks, particularly in the context of pharmaceutical synthesis.
For drug development professionals and scientists, the trade-offs between these reagents must be carefully considered. While organoborons currently offer the most balanced profile, the increasing reactivity and stability of organogermanes position them as a compelling alternative for future synthetic endeavors.
References
Navigating the Predictive Landscape: A Guide to Cross-Validating Computational Models of Cyclopropylgermane Reactivity
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular reactivity is a cornerstone of efficient and effective discovery. This guide provides a framework for the crucial process of cross-validating computational predictions of cyclopropylgermane reactivity with experimental data. While specific comprehensive studies on this compound itself are limited, this document outlines a robust methodology for comparing theoretical calculations against empirical evidence, a protocol applicable to this compound and its close structural analogs.
The high ring strain of the cyclopropyl group attached to a germanium atom makes this compound an intriguing subject for reactivity studies, with potential applications in organic synthesis and materials science. Computational chemistry offers a powerful tool to probe the reaction mechanisms and predict the outcomes of reactions involving this molecule. However, the reliability of these computational models hinges on rigorous validation against experimental results.
The Synergy of Computation and Experimentation
The most effective approach to understanding the reactivity of novel compounds like this compound is a synergistic interplay between computational prediction and experimental validation. Computational models can provide detailed insights into reaction pathways and transition states that are often difficult to observe experimentally. Conversely, experimental data provides the real-world benchmark against which the accuracy of these models must be judged.
A typical workflow for this cross-validation process is outlined below. This iterative process ensures that computational models are refined and validated, leading to a more accurate predictive capability.
Key Areas for Comparison and Validation
To achieve a thorough cross-validation, several key aspects of this compound's reactivity should be investigated both computationally and experimentally. The following sections detail the types of data to be collected and the experimental protocols to be employed.
Reaction Kinetics: The Speed of Transformation
Understanding the rate at which this compound undergoes reactions is fundamental. Computational models can predict reaction barriers (activation energies), which are directly related to reaction rates.
Computational Approach:
-
Transition State Theory (TST): Calculation of activation energies (ΔG‡) for proposed reaction pathways using methods like Density Functional Theory (DFT) or ab initio calculations.
Experimental Approach:
-
Kinetic Studies: Monitoring the disappearance of reactants and the appearance of products over time using techniques such as NMR spectroscopy, GC-MS, or UV-Vis spectroscopy.
Data for Comparison:
| Parameter | Computational Prediction | Experimental Measurement |
| Activation Energy (ΔG‡) | Calculated value (kcal/mol) | Derived from Arrhenius or Eyring plots (kcal/mol) |
| Rate Constant (k) | Calculated from TST | Measured experimentally (e.g., s⁻¹, M⁻¹s⁻¹) |
Experimental Protocol: Kinetic Analysis via ¹H NMR Spectroscopy
-
Sample Preparation: A solution of this compound and the reactant in a suitable deuterated solvent is prepared in an NMR tube. An internal standard with a known concentration is added for accurate quantification.
-
Data Acquisition: The ¹H NMR spectrum is recorded at regular time intervals at a constant temperature.
-
Data Analysis: The integrals of the characteristic peaks for the reactant and product are measured at each time point. The concentration of each species is calculated relative to the internal standard.
-
Rate Determination: The data is plotted (e.g., ln[reactant] vs. time for a first-order reaction) to determine the rate constant. The experiment is repeated at different temperatures to construct an Arrhenius or Eyring plot and determine the activation parameters.
Product Distribution: The Outcome of Reaction
Predicting the correct products and their relative ratios is a critical test for any computational model. For this compound, this is particularly important in reactions where multiple ring-opening or rearrangement pathways are possible.
Computational Approach:
-
Thermodynamic Calculations: Calculation of the relative energies of all possible products to predict the thermodynamic product distribution.
-
Kinetic Analysis: Comparison of the activation barriers for competing pathways to predict the kinetic product distribution.
Experimental Approach:
-
Product Analysis: Identification and quantification of the products of a reaction using techniques like GC-MS, LC-MS, and NMR spectroscopy.
Data for Comparison:
| Product | Predicted Ratio (%) | Experimental Ratio (%) |
| Product A | Calculated based on ΔG‡ or ΔG_rxn | Measured by GC-MS or NMR integration |
| Product B | Calculated based on ΔG‡ or ΔG_rxn | Measured by GC-MS or NMR integration |
| ... | ... | ... |
Experimental Protocol: Product Analysis by GC-MS
-
Reaction: The reaction of this compound is carried out under controlled conditions (temperature, solvent, concentration).
-
Workup: The reaction mixture is quenched and worked up to isolate the products.
-
Analysis: The product mixture is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Identification: The individual components are separated by the GC column and identified by their mass spectra.
-
Quantification: The relative peak areas in the gas chromatogram are used to determine the ratio of the products.
Signaling Pathway of Reactivity Prediction and Validation
The logical flow of information and decision-making in the cross-validation process can be visualized as a signaling pathway. This diagram illustrates how theoretical inputs are transformed into validated predictive models.
Alternative Computational Approaches
While DFT is a workhorse in computational chemistry, other methods can also be employed to predict the reactivity of this compound. The choice of method often depends on the desired accuracy and available computational resources.
| Computational Method | Strengths | Weaknesses |
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost. | Accuracy is dependent on the choice of functional. |
| Ab initio Methods (e.g., MP2, CCSD(T)) | High accuracy, systematically improvable. | Computationally very expensive, limited to smaller systems. |
| Semi-empirical Methods (e.g., AM1, PM7) | Very fast, suitable for large systems. | Lower accuracy, parameters may not be available for germanium. |
| Molecular Dynamics (MD) | Can simulate the time evolution of a system and explore conformational space. | Requires accurate force fields, computationally intensive for reactive events. |
Conclusion
The cross-validation of computational predictions with experimental data is an indispensable process for building reliable models of chemical reactivity. For a relatively unexplored molecule like this compound, a systematic approach as outlined in this guide is crucial. By comparing predicted reaction kinetics and product distributions with carefully executed experiments, researchers can develop and refine computational models that can accurately predict the behavior of this and other novel organogermanium compounds. This, in turn, will accelerate the discovery and development of new chemical entities with desired properties.
Comparative analysis of the cost-effectiveness of different Cyclopropylgermane syntheses
A detailed analysis reveals that the Grignard reaction pathway stands out as the most cost-effective and straightforward method for the synthesis of cyclopropylgermane, a compound of increasing interest in materials science and pharmaceutical development. This guide provides a comparative breakdown of the primary synthetic routes, offering researchers and chemical production professionals the data needed to make informed decisions.
For scientists and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. This compound, with its unique electronic and steric properties, represents a valuable building block. However, the practical application of this compound is often hindered by the perceived high cost and complexity of its synthesis. This comparative guide dissects the cost-effectiveness of viable synthetic pathways to this compound, providing detailed experimental protocols and data-driven analysis to demystify its production.
At a Glance: Comparing Synthesis Strategies
Two primary strategies emerge from the literature for the synthesis of cyclopropylgermanes: the Grignard reaction and the cyclopropanation of vinylgermanes. Our analysis, based on current chemical pricing and reported experimental data, indicates a significant cost and complexity disparity between these methods.
| Synthesis Route | Key Starting Materials | Estimated Cost per Gram of Product | Complexity | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Grignard Reaction | Germanium Tetrachloride, Cyclopropyl Bromide, Magnesium | $50 - $100 | Low | Readily available and relatively inexpensive starting materials; straightforward, well-established reaction protocol. | Sensitivity of Grignard reagents to moisture and air requires anhydrous reaction conditions. |
| Cyclopropanation of Vinylgermanes | Vinylgermane precursors, Cyclopropanating agents (e.g., diazomethane derivatives) | >$200 (Estimate) | High | Can offer stereochemical control. | Requires synthesis of vinylgermane precursor; often involves hazardous reagents and multiple synthetic steps, leading to higher costs and lower overall yields. |
Note: Cost estimates are based on laboratory-scale synthesis and current market prices of reagents, which are subject to fluctuation. The cost for the cyclopropanation route is a conservative estimate due to the variability and complexity of precursor synthesis.
Deep Dive: The Grignard Reaction Pathway
The Grignard reaction is a cornerstone of organometallic chemistry and provides the most direct and economical route to this compound. The overall transformation involves the reaction of a cyclopropyl Grignard reagent with a suitable germanium halide.
Experimental Protocol: Synthesis of Tetrathis compound via Grignard Reaction
This protocol is based on established procedures for the alkylation of germanium halides.
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Germanium tetrachloride (GeCl₄)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of cyclopropyl bromide in anhydrous THF is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution. The reaction is typically stirred for 2-3 hours at room temperature to ensure complete formation of cyclopropylmagnesium bromide.
-
Reaction with Germanium Tetrachloride: The flask containing the Grignard reagent is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether is added dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and then poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield tetrathis compound.
Expected Yield: Based on similar reactions, yields in the range of 70-85% can be anticipated.
Cost Analysis Breakdown
The economic viability of the Grignard route is underpinned by the accessibility and cost of the primary reagents.
| Reagent | Supplier Example | Price (per unit) | Molar Mass (g/mol) | Cost per Mole |
|---|---|---|---|---|
| Germanium Tetrachloride | Strem Chemicals | $88.00 (10g) | 214.45 | $1887.16 |
| Cyclopropyl Bromide | Crescent Chemical | $1,267.88 (1 kg) | 120.98 | $153.40 |
| Magnesium Turnings | Sigma-Aldrich | ~$50 (100g) | 24.31 | $12.25 |
Note: Prices are for illustrative purposes and may vary based on supplier, purity, and quantity.
The analysis clearly shows that while the germanium precursor is the main cost driver, the overall process is efficient and avoids the need for expensive catalysts or complex, multi-step precursor syntheses that characterize the cyclopropanation route.
The Alternative: Cyclopropanation of Vinylgermanes
The synthesis of cyclopropylgermanes via the cyclopropanation of a vinylgermane precursor is a mechanistically elegant but practically challenging alternative.
This pathway's primary drawback is the multi-step nature, which introduces additional costs and potential for yield loss at each stage. The synthesis of the vinylgermane precursor itself can be a non-trivial process. Furthermore, common cyclopropanating agents, such as diazomethane, are hazardous and require specialized handling, adding to the overall complexity and cost of the procedure. While this method can be valuable for accessing specific, highly functionalized this compound derivatives, it is not the most cost-effective approach for the parent compound.
Conclusion for the Bench Chemist
For research, development, and small-scale production of this compound, the Grignard reaction pathway offers an optimal balance of cost-effectiveness, simplicity, and efficiency. The ready availability of the necessary precursors and the straightforward nature of the reaction make it an accessible and scalable method. While the initial investment in the germanium starting material is significant, the high-yielding, one-pot nature of the Grignard synthesis makes it the superior choice for researchers and professionals seeking to incorporate the unique properties of the this compound motif into their work.
Head-to-head comparison of different catalysts for Cyclopropylgermane reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the cyclopropylgermane motif into molecular architectures presents unique opportunities in medicinal chemistry and materials science. The strained three-membered ring, coupled with the distinct electronic properties of the germanium atom, offers a versatile handle for a variety of chemical transformations. The choice of catalyst is paramount in directing the reactivity of cyclopropylgermanes, influencing reaction pathways, yields, and selectivities. This guide provides a head-to-head comparison of different catalyst classes for reactions involving the cyclopropyl ring, drawing parallels from the well-studied reactivity of other cyclopropyl derivatives to infer potential applications with cyclopropylgermanes.
While direct comparative studies on catalysts for this compound are limited in the current literature, a wealth of information on the catalytic behavior of analogous cyclopropyl systems provides a strong foundation for catalyst selection and reaction design. This guide summarizes the performance of key catalyst families—gold, palladium, rhodium, and Lewis acids—in activating and transforming the cyclopropyl group.
Catalyst Performance: A Comparative Overview
The reactivity of the cyclopropyl group is largely dictated by the nature of the catalyst. Transition metals like gold, palladium, and rhodium, as well as Lewis acids, can induce ring-opening, cycloadditions, or cross-coupling reactions. The following table summarizes the expected performance of these catalyst classes in the context of this compound reactions, based on established cyclopropane chemistry.
| Catalyst Class | Predominant Reaction Type(s) | Proposed Intermediate(s) | Typical Product(s) | Key Advantages | Potential Considerations for this compound |
| Gold (Au) | Ring-opening, Cycloisomerization, Addition of Nucleophiles | Cyclopropyl gold carbene-like species, Gold-stabilized allylic cations | Functionalized alkenes, Cycloadducts, Products of nucleophilic trapping | Mild reaction conditions, High functional group tolerance, Unique carbene-like reactivity.[1][2] | The germanium moiety may influence the stability and subsequent reactivity of the carbene-like intermediate. |
| Palladium (Pd) | Cross-coupling, Cycloaddition | Palladacyclobutane, π-Allylpalladium complexes | Arylated or vinylated cyclopropanes, Pyrrolidines (from vinylcyclopropanes) | Broad substrate scope for cross-coupling, Well-established catalytic cycles, Potential for asymmetric catalysis.[3][4] | The C-Ge bond might be susceptible to cleavage under certain cross-coupling conditions. |
| Rhodium (Rh) | C-H Functionalization, Cycloaddition | Rhodacyclobutane, Rhodium-carbene intermediates | Functionalized cyclopropanes, Six-membered rings via [2+2+2] cycloadditions | High activity and versatility, Tunable reactivity through ligand modification.[5][6] | The directing-group ability of the germyl group could be exploited for site-selective C-H functionalization. |
| Lewis Acids | Ring-opening, Friedel-Crafts type reactions, Cascade reactions | Cyclopropyl cations | Ring-opened products, Functionalized cyclic ethers | Metal-free catalysis, Activation of substrates towards nucleophilic attack.[7][8][9] | The Lewis basicity of the germane might lead to catalyst inhibition or alternative reaction pathways. |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducibility and adaptation in research. Below is a representative protocol for a palladium-catalyzed cross-coupling reaction, a transformation with high potential for the functionalization of cyclopropylgermanes. This protocol is adapted from a similar reaction with a cyclopropyl Grignard reagent and serves as a foundational method.[3]
Representative Experimental Protocol: Palladium-Catalyzed Cross-Coupling of a Cyclopropyl-Metal Reagent with an Aryl Bromide
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Aryl bromide
-
Cyclopropylmagnesium bromide solution (as a proxy for a this compound derivative)
-
Zinc bromide (ZnBr₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed flask is added palladium(II) acetate (1-2 mol%) and tri-tert-butylphosphine (2-4 mol%).
-
Anhydrous THF is added, and the mixture is stirred at room temperature for 15 minutes to generate the active catalyst.
-
The aryl bromide (1.0 equivalent) and zinc bromide (0.5 equivalents) are added to the reaction mixture.
-
The cyclopropylmagnesium bromide solution (1.2 equivalents) is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature or heated to 50-60 °C and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropylarene.
Reaction Pathways and Workflow
The catalytic cycle for transition metal-catalyzed reactions of cyclopropanes often involves distinct steps of activation, transformation, and catalyst regeneration. The following diagram illustrates a generalized experimental workflow for investigating these reactions.
References
- 1. Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. Lewis acid-promoted cascade reactions of cyclopropenes: a unified approach to stereoselective synthesis of cyclic ethers and oxaspirolactones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Experimental verification of the predicted reaction mechanisms of Cyclopropylgermane
A notable gap exists in the experimental validation of predicted reaction mechanisms for cyclopropylgermane. While theoretical studies have outlined potential reaction pathways, a comprehensive body of experimental data remains elusive. To provide a comparative framework, this guide contrasts the predicted behavior of this compound with the experimentally observed reactions of its close structural analog, cyclopropylsilane. This analysis highlights the need for further experimental investigation into the reactivity of this compound, a compound of interest to researchers in organometallic chemistry and materials science.
Comparison of Reaction Mechanisms: this compound (Predicted) vs. Cyclopropylsilane (Experimental)
Theoretical predictions for this compound suggest a reactivity pattern influenced by the nature of the germanium-carbon bond and the inherent strain of the cyclopropyl ring. In contrast, experimental studies on cyclopropylsilane provide concrete evidence of its reaction pathways, primarily centered around electrophilic ring-opening.
| Reaction Type | This compound (Predicted Mechanisms) | Cyclopropylsilane (Experimentally Observed) | Key Differences |
| Thermolysis | Predicted to undergo homolytic cleavage of the C-Ge bond or ring-opening to form germyl-allylic species. The exact product distribution and kinetics are not experimentally determined. | Undergoes isomerization and decomposition at high temperatures, often leading to a mixture of products including silacyclobutane and various redistribution products. | The nature of the heteroatom (Ge vs. Si) is expected to influence the activation energies and the relative stability of intermediates, leading to different product distributions. |
| Photolysis | Anticipated to proceed via radical intermediates upon UV irradiation, potentially leading to germyl radicals and ring-opened products. Specific photoproducts have not been experimentally characterized. | Photolysis can lead to the formation of silyl radicals and subsequent rearrangement or abstraction reactions. The specific outcomes are dependent on the wavelength and the presence of sensitizers. | The differing photophysical properties of the C-Ge and C-Si bonds will likely result in different quantum yields and reaction pathways. |
| Electrophilic Ring Opening | Computational models suggest that electrophilic attack will lead to the cleavage of a C-C bond in the cyclopropyl ring, with the regioselectivity influenced by the electrophile and substituents. | A well-documented reaction pathway. Electrophiles attack the cyclopropyl ring, leading to a β-metallocarbenium ion intermediate, which is then trapped by a nucleophile to give the ring-opened product.[1][2][3] | While the overall mechanism is expected to be similar, the relative rates and the stability of the germyl-substituted carbocation intermediate in this compound reactions are yet to be experimentally determined. |
Predicted Reaction Pathway: Electrophilic Ring Opening of this compound
The following diagram illustrates the predicted mechanism for the electrophilic ring opening of this compound. This pathway is inferred from computational studies and the known reactivity of similar organometallic compounds.
Experimental Workflow: Electrophilic Ring Opening of Cyclopropylsilane
The experimental protocol for the electrophilic cleavage of cyclopropylsilane provides a template for potential future studies on its germanium analog.
Experimental Protocols
While specific experimental protocols for this compound are not available, the following is a representative procedure for the electrophilic ring opening of a cyclopropylsilane, which can serve as a starting point for designing experiments with the germanium analog.
Representative Protocol for Electrophilic Cleavage of a Cyclopropylsilane:
-
Reactant Preparation: A solution of the cyclopropylsilane is prepared in a dry, inert solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: The reaction mixture is cooled to a specific temperature (e.g., 0 °C), and the electrophile (e.g., a solution of iodine in the same solvent) is added dropwise with stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched, for example, by the addition of a sodium thiosulfate solution in the case of an iodine-mediated reaction. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel. The structure of the purified product is confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.[2][3]
Conclusion
The study of this compound's reaction mechanisms is an area ripe for experimental exploration. While theoretical predictions offer valuable hypotheses, they cannot replace empirical data. The well-established reactivity of cyclopropylsilane provides a strong foundation and a comparative benchmark for future investigations into its heavier group 14 counterpart. Detailed kinetic studies, product analysis under various reaction conditions, and spectroscopic identification of intermediates are crucial next steps to experimentally verify the predicted reaction mechanisms of this compound and unlock its full potential in synthetic chemistry.
References
Navigating the Terrain of C-C and C-N Bond Formation: A Comparative Guide to the Functional Group Tolerance of Cyclopropylgermane in Coupling Reactions
For researchers, scientists, and professionals in drug development, the quest for robust and versatile methods to construct complex molecular architectures is perpetual. The cyclopropyl motif, a cornerstone in medicinal chemistry, presents unique synthetic challenges. This guide provides a comparative assessment of the functional group tolerance of cyclopropylgermane in key coupling reactions, offering insights into its potential as a valuable tool in the synthetic chemist's arsenal. While direct literature on the functional group tolerance of this compound in many named coupling reactions is nascent, this guide extrapolates from the known reactivity of organogermanes and draws comparisons with more established cyclopropyl organometallics to provide a predictive framework.
Organogermanes are emerging as unique coupling partners in cross-coupling catalysis, often exhibiting reactivity that is "orthogonal" to traditional organoboron and organosilicon compounds.[1][2] This distinct behavior stems from an alternative activation mechanism, which is believed to proceed through an electrophilic aromatic substitution (SEAr)-type pathway rather than the conventional transmetalation cycle with Pd(II) complexes.[1][2] This unique reactivity profile suggests that cyclopropylgermanes could offer advantages in complex molecule synthesis where traditional methods may falter.
Comparative Analysis of Functional Group Tolerance
To provide a clear overview, the following tables summarize the expected functional group tolerance of this compound in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions. This information is a synthesis of the general principles of these reactions and data from related cyclopropyl organometallic reagents.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a stalwart in C(sp²)-C(sp³) bond formation. The functional group tolerance when using cyclopropyl boronic acids is well-documented and serves as a benchmark for what might be expected with cyclopropylgermanes.[3][4]
| Functional Group on Aryl Halide | Tolerated with Cyclopropylboronic Acid? | Expected Tolerance with this compound? | Notes |
| Aldehyde | Yes[4] | Likely | May require careful optimization of reaction conditions to avoid side reactions. |
| Ketone | Yes[4] | Likely | Generally well-tolerated. |
| Ester | Yes[4] | Likely | Typically stable under Suzuki-Miyaura conditions. |
| Amide | Yes | Likely | Robust functional group. |
| Nitrile | Yes[4] | Likely | Generally compatible. |
| Nitro | Moderate[5] | Moderate | Can sometimes be reduced under catalytic conditions. |
| Amine (free) | Yes[4] | Likely | Generally tolerated, though may require protection in some cases. |
| Alcohol (free) | Moderate | Moderate | May interfere with the base; protection might be necessary. |
| Ether | Yes[4] | Likely | Generally inert. |
| Halogens (Cl, Br, I) | Yes | Yes | Orthogonal reactivity may be possible depending on the catalyst system.[1] |
Table 2: Stille Coupling
The Stille coupling offers the advantage of using air- and moisture-stable organostannanes.[6] The functional group tolerance is generally high, which is expected to extend to couplings involving cyclopropylgermanes, given the similar stability of organogermanes.
| Functional Group on Aryl Halide | Tolerated with Organostannanes? | Expected Tolerance with this compound? | Notes |
| Aldehyde | Yes[6] | Likely | Generally compatible. |
| Ketone | Yes[6] | Likely | Well-tolerated. |
| Ester | Yes[6] | Likely | Stable under most Stille conditions. |
| Amide | Yes | Likely | Robust functional group. |
| Nitrile | Yes | Likely | Generally compatible. |
| Nitro | Yes[6] | Likely | Typically tolerated. |
| Amine (free) | Yes | Likely | Generally compatible. |
| Alcohol (free) | Yes | Likely | Protection is not usually required. |
| Ether | Yes | Likely | Inert under Stille conditions. |
Table 3: Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of alkynylated compounds. The reaction is known for its mild conditions and good functional group tolerance.[7]
| Functional Group on Aryl Halide | Tolerated in Sonogashira Coupling? | Expected Tolerance with this compound as Spectator? | Notes |
| Aldehyde | Yes | Likely | Generally compatible. |
| Ketone | Yes | Likely | Well-tolerated. |
| Ester | Yes | Likely | Stable under Sonogashira conditions. |
| Amide | Yes | Likely | Robust functional group. |
| Nitrile | Yes | Likely | Generally compatible. |
| Nitro | Yes | Likely | Typically tolerated. |
| Amine (free) | Yes | Likely | The amine base is part of the reaction system. |
| Alcohol (free) | Yes | Likely | Generally tolerated. |
| Ether | Yes | Likely | Inert. |
Table 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. Its functional group tolerance has been extensively studied.[8][9]
| Functional Group on Aryl Halide | Tolerated in Buchwald-Hartwig Amination? | Expected Tolerance with this compound as Spectator? | Notes |
| Aldehyde | Moderate | Moderate | Can be challenging due to potential side reactions with the amine. |
| Ketone | Yes | Likely | Generally well-tolerated. |
| Ester | Yes[9] | Likely | Typically compatible, although strong bases can be an issue. |
| Amide | Yes | Likely | Robust functional group. |
| Nitrile | Yes | Likely | Generally compatible. |
| Nitro | Moderate[9] | Moderate | Can be reduced by the phosphine ligand or undergo other side reactions. |
| Amine (free) | Yes | Yes | The reaction couples amines. |
| Alcohol (free) | Moderate | Moderate | Can be deprotonated by the strong base, potentially interfering with the reaction. |
| Ether | Yes | Likely | Generally inert. |
Experimental Protocols and Workflows
Detailed experimental procedures are crucial for reproducibility and success in complex chemical transformations. Below are generalized protocols for key coupling reactions, with specific considerations for incorporating a this compound moiety.
General Suzuki-Miyaura Coupling Protocol
A representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with a cyclopropylboronic acid is as follows:
-
To a dried Schlenk tube is added the aryl bromide (1.0 mmol), cyclopropylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand like SPhos (4 mol%), and a base, typically K₃PO₄ (2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system, often a mixture of toluene and water (e.g., 5:1, 0.1 M), is added.
-
The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
When adapting for this compound, the choice of palladium catalyst and conditions will be critical. For instance, Pd nanoparticle catalysts have been shown to be effective for organogermane couplings.[1]
Figure 1. A generalized workflow for a palladium-catalyzed cross-coupling reaction.
General Stille Coupling Protocol
-
In a flame-dried flask under an inert atmosphere, the aryl halide (1.0 equiv), organostannane (e.g., cyclopropyltributylstannane, 1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene or THF) are combined.
-
The mixture is heated to reflux and the reaction progress is monitored.
-
After completion, the solvent is removed in vacuo.
-
The residue is purified by column chromatography to yield the desired product.
Given the similar stability of organogermanes and organostannanes, this protocol is a good starting point for this compound couplings.
General Sonogashira Coupling Protocol
-
A flask is charged with the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
A degassed solvent, typically an amine such as triethylamine or a mixture with THF, is added, followed by the terminal alkyne (1.2 equiv).
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The reaction mixture is then filtered, the solvent is evaporated, and the product is purified by chromatography.
In the context of a molecule containing a this compound moiety, the germane is expected to be a stable spectator group under these mild conditions.
General Buchwald-Hartwig Amination Protocol
-
To a Schlenk tube are added the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
The tube is sealed, evacuated, and backfilled with argon.
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
The reaction is stirred at a temperature ranging from room temperature to 110 °C until the starting material is consumed.
-
After cooling, the reaction is quenched, extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The product is purified by chromatography.
The strong base used in this reaction could potentially interact with certain functional groups, a consideration that would apply whether a this compound is present or not.
Logical Relationships in Functional Group Tolerance
The compatibility of a functional group in a given coupling reaction is a complex interplay of its electronic and steric properties with the catalyst, reagents, and reaction conditions. The following diagram illustrates the key considerations for assessing functional group tolerance.
Figure 2. Factors influencing functional group tolerance in cross-coupling reactions.
Conclusion and Future Outlook
Cyclopropylgermanes represent an intriguing, yet underexplored, class of coupling partners. Their unique reactivity profile, distinct from traditional organometallics, suggests they could be highly valuable for the synthesis of complex molecules, particularly in cases where orthogonal reactivity is required. While direct experimental data on their functional group tolerance in many standard coupling reactions is limited, by drawing parallels with more established cyclopropyl reagents and the general behavior of organogermanes, we can anticipate a broad scope of compatibility.
Future research in this area should focus on systematically evaluating the functional group tolerance of cyclopropylgermanes in a variety of palladium- and other transition-metal-catalyzed coupling reactions. Such studies will be instrumental in unlocking the full potential of these promising reagents for applications in drug discovery and materials science.
References
- 1. Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. audreyli.com [audreyli.com]
- 5. researchgate.net [researchgate.net]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Environmental Footprint: Cyclopropylgermane Poised as a Greener Alternative to Traditional Cyclopropylation Reagents
For researchers, scientists, and drug development professionals seeking to minimize the environmental impact of chemical synthesis, this guide provides a comparative analysis of the environmental footprint of cyclopropylgermane against traditional cyclopropylation reagents. While quantitative data for this compound remains emerging, a qualitative and semi-quantitative assessment based on precursor hazards, reaction conditions, and waste profiles suggests its potential as a more sustainable alternative to established methods such as the Simmons-Smith reaction and the use of diazomethane.
The introduction of a cyclopropane motif is a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals. However, traditional methods for cyclopropylation often come with significant environmental and safety concerns. This guide delves into a comparison of this compound with these established reagents, offering insights into their respective environmental footprints.
Key Comparison of Cyclopropylation Reagents
| Reagent/Method | Primary Environmental & Safety Concerns | Green Chemistry Metrics (where available) |
| This compound | Precursor Hazards: Synthesized from germanium tetrachloride, which is highly toxic, corrosive, and ecotoxic.[1][2][3] Byproducts: Stoichiometric amounts of metal salts (e.g., MgCl₂) are generated during synthesis. | E-Factor & PMI: Data not yet available in published literature. |
| Simmons-Smith Reagent (Organozinc) | Solvent Use: Traditionally requires large volumes of volatile and flammable ethereal solvents.[4][5] Metal Waste: Generates stoichiometric zinc waste, which can be difficult to remove and recycle.[4] Reagent Hazards: Diiodomethane is a suspected carcinogen. | Process Mass Intensity (PMI): Mechanochemical (solvent-free) approach has a PMI of 14.09 (small scale) and 6.71 (large scale), showcasing significant improvement over solution-based methods.[6] |
| Diazomethane | Extreme Toxicity & Explosion Hazard: Diazomethane is a highly toxic and explosive gas, making its handling and large-scale use exceptionally hazardous.[7][8] Hazardous Precursors: Often generated from carcinogenic precursors like Diazald™.[8] | E-Factor & PMI: While specific values are scarce due to its hazardous nature, the generation and quenching processes contribute significantly to a high E-factor. In-situ generation in flow chemistry is a greener alternative that minimizes handling risks.[8] |
| Grignard Reagents (e.g., Cyclopropylmagnesium Bromide) | Solvent Use: Heavily reliant on anhydrous ethereal solvents, which are flammable and pose safety risks.[9][10] Air & Moisture Sensitivity: Requires strict inert conditions, increasing operational complexity and energy consumption. Byproducts: Generates stoichiometric magnesium salt waste. | Solvent Reduction: Mechanochemical methods have been developed to drastically reduce the amount of organic solvent required.[11] |
Experimental Protocols: A Step Towards Greener Cyclopropylation
Detailed experimental protocols are crucial for reproducibility and for assessing the environmental impact of a reaction. Below are representative protocols for cyclopropylation using traditional methods, highlighting the materials and conditions that contribute to their environmental footprint. A prospective protocol for the use of this compound is also presented, based on analogous organometallic reactions.
Protocol 1: Simmons-Smith Cyclopropanation (Traditional)
Reaction: Cyclopropanation of an alkene using a zinc-copper couple and diiodomethane.
Methodology:
-
A flame-dried flask under an inert atmosphere is charged with a zinc-copper couple.
-
Anhydrous diethyl ether is added, followed by the dropwise addition of diiodomethane.
-
The alkene substrate is then added, and the reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Environmental Considerations: This protocol involves a hazardous reagent (diiodomethane), a large volume of volatile solvent (diethyl ether), and generates zinc-containing waste. The workup and purification steps also contribute to the overall waste stream.
Protocol 2: Cyclopropanation with Diazomethane (In-situ Generation)
Reaction: Cyclopropanation of an alkene using diazomethane generated in situ from Diazald™.
Methodology (performed in a specialized apparatus with safety precautions):
-
A two-necked flask equipped with a dropping funnel and a condenser is charged with an ethereal solution of the alkene and a catalytic amount of a palladium catalyst.
-
The dropping funnel is charged with a solution of Diazald™ in ether.
-
A separate flask containing a biphasic mixture of aqueous potassium hydroxide and ether is heated to generate diazomethane gas.
-
The diazomethane gas is carefully distilled and bubbled through the alkene solution.
-
The reaction progress is monitored by the disappearance of the yellow color of diazomethane.
-
Excess diazomethane is carefully quenched with acetic acid.
-
The reaction mixture is washed with water and brine, dried, and concentrated.
-
The product is purified by chromatography.
Environmental Considerations: This protocol involves highly toxic and explosive diazomethane and a carcinogenic precursor. The use of a strong base and the quenching step add to the waste generated.
Prospective Protocol: Cyclopropylation using this compound
Reaction: Palladium-catalyzed cross-coupling of an aryl halide with this compound.
Methodology (Hypothetical, based on similar cross-coupling reactions):
-
A reaction vessel is charged with the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable ligand, and a base (e.g., K₂CO₃).
-
A solvent, preferably a greener alternative like 2-MeTHF or cyclopentyl methyl ether (CPME), is added.
-
This compound is added to the mixture.
-
The reaction is heated under an inert atmosphere until completion.
-
After cooling, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated, and the product is isolated and purified.
Potential Environmental Advantages: This proposed protocol could offer a significant improvement in safety by avoiding highly reactive and unstable intermediates. The use of greener solvents and the potential for catalyst recycling could further reduce the environmental impact. The primary waste stream would consist of inorganic salts, which are generally less hazardous than the byproducts of traditional methods.
Visualizing the Pathways: A DOT Language Representation
To better understand the logical flow of these synthetic approaches and their environmental implications, the following diagrams were generated using Graphviz.
Caption: Synthetic pathways to cyclopropanes.
Caption: General workflow and environmental outputs.
Conclusion: The Path Forward
While a comprehensive, data-driven comparison of the environmental footprint of this compound with traditional reagents is currently limited by the available literature, the existing information provides a strong basis for a qualitative assessment. The significant hazards associated with diazomethane and the solvent and metal waste generated by the Simmons-Smith and Grignard reactions position this compound as a potentially more sustainable alternative. Its synthesis, while involving a hazardous precursor, may offer a safer and more environmentally benign route to the final cyclopropylation step.
Future research should focus on generating quantitative green chemistry metrics for the synthesis and application of this compound. Life cycle assessments (LCAs) will be instrumental in providing a holistic view of its environmental impact, from raw material extraction to final product synthesis and disposal. The development of greener synthetic routes to this compound itself, avoiding hazardous precursors like germanium tetrachloride, will be a critical step in realizing its full potential as a sustainable reagent in organic synthesis. For professionals in drug development and other scientific fields, the exploration of such greener alternatives is not just an environmental imperative but also a strategic advantage in an increasingly eco-conscious world.
References
- 1. Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0) - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00649B [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 4. iris.unica.it [iris.unica.it]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of Cyclopropylgermane: A Procedural Guide
Understanding the Hazard Profile
Given the absence of a specific Safety Data Sheet (SDS) for cyclopropylgermane, it is crucial to handle it as a hazardous substance. Inferences about its properties can be drawn from similar organogermanium compounds and cyclopropylamines. It should be assumed that this compound is a flammable liquid and is harmful if ingested or inhaled.
For context, the table below summarizes the known hazards of Cyclopropylamine, a structurally related compound. This information should be used as a precautionary reference, and this compound should be handled with at least the same level of caution.
| Hazard Classification | Description |
| Flammability | Highly flammable liquid and vapor.[1] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Skin Corrosion | Causes severe skin burns and eye damage.[1] |
| Eye Damage | Causes serious eye damage. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed through an institution's Environmental Health & Safety (EHS) program for hazardous waste.[2] Under no circumstances should it be disposed of down the drain or in regular trash.[1]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : As soon as this compound is no longer needed, it must be declared a hazardous waste.[3]
-
Segregate Incompatibles : Store this compound waste separately from incompatible materials, such as oxidizing agents, to prevent violent reactions.
Step 2: Container Selection and Management
-
Use a Compatible Container : The waste container must be made of a material compatible with this compound and be in good condition, free from leaks or cracks.[3] It is best practice to use the original container or a container of the same material.
-
Secure Closure : The container must have a leak-proof, screw-on cap.[4] Containers should remain closed at all times except when adding waste.[3][4]
-
Do Not Overfill : Leave at least 5-10% of headspace in the container to allow for vapor expansion.
Step 3: Labeling the Waste Container
Proper labeling is critical for safety and compliance. The waste container must be affixed with a hazardous waste tag that includes the following information:[2]
-
Full Chemical Name : "this compound". Avoid abbreviations or chemical formulas.[3]
-
All Constituents : If it is a mixture, list all components and their approximate concentrations.
-
Generator Information : The name and contact information of the principal investigator or lab manager.
-
Location : The building and room number where the waste was generated.
Step 4: Storage of Hazardous Waste
-
Designated Storage Area : Store the labeled waste container in a designated satellite accumulation area.
-
Secondary Containment : Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[4] The secondary container should be able to hold 110% of the volume of the primary container.[4]
Step 5: Arranging for Disposal
-
Contact EHS : Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health & Safety department.[2]
-
Do Not Treat Waste : Do not attempt to neutralize or treat the this compound waste yourself.[1]
Disposal of Contaminated Materials
-
Empty Containers : The original container of this compound, even if "empty," must be treated as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent. The solvent rinsate must then be collected and disposed of as hazardous waste.[3][5] After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.[5]
-
Contaminated Labware : Glassware and other lab materials contaminated with this compound should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste. If not decontaminated, these materials must be disposed of as solid hazardous waste.[3]
-
Spill Cleanup Materials : Any materials used to clean up a spill of this compound (e.g., absorbent pads, gloves) must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. csuci.edu [csuci.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
